Carbonic anhydrase inhibitor 18
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28N4O6S2 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
4-[[2-(4-butoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrol-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O6S2/c1-2-3-16-36-21-10-4-18(5-11-21)25-17-24(29-19-6-12-22(13-7-19)37(27,32)33)26(31)30(25)20-8-14-23(15-9-20)38(28,34)35/h4-15,17,25,29H,2-3,16H2,1H3,(H2,27,32,33)(H2,28,34,35) |
InChI Key |
YFCOFTLHQOGHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Carbonic Anhydrase Inhibitor SLC-0111: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the mechanism of action of SLC-0111 (also known as U-104), a potent and selective inhibitor of carbonic anhydrase (CA) isoforms IX and XII. SLC-0111 is a ureido-substituted benzenesulfonamide that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This document details the molecular interactions, cellular consequences, and broader physiological effects of SLC-0111, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting Tumor-Associated Carbonic Anhydrases
The primary mechanism of action of SLC-0111 is the selective inhibition of the enzymatic activity of carbonic anhydrase IX (CA-IX) and XII (CA-XII).[1][2] These transmembrane enzymes are highly upregulated in a variety of solid tumors, often in response to the hypoxic tumor microenvironment, and play a crucial role in pH regulation.[3]
Molecular Interaction
SLC-0111, as a sulfonamide-based inhibitor, coordinates to the zinc ion within the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's primary function: the reversible hydration of carbon dioxide to bicarbonate and a proton.[1]
Disruption of pH Homeostasis
In the hypoxic and acidic tumor microenvironment, CA-IX and CA-XII are pivotal for tumor cell survival and proliferation.[3] By catalyzing the hydration of CO2, these enzymes contribute to the maintenance of a relatively alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe). This "reversed" pH gradient is advantageous for tumor cells, as it facilitates metabolic processes, promotes invasion and metastasis, and confers resistance to certain chemotherapies.[2][3]
SLC-0111's inhibition of CA-IX and CA-XII disrupts this critical pH-regulating activity. The consequences of this disruption are twofold:
-
Intracellular Acidification (Decreased pHi): By blocking the production of bicarbonate, a key intracellular buffer, SLC-0111 leads to the accumulation of acidic metabolites within the tumor cell. This intracellular acidification can induce apoptosis and inhibit cell proliferation.[3]
-
Reversal of Extracellular Acidification (Increased pHe): Inhibition of proton extrusion contributes to a less acidic tumor microenvironment. This can hinder the activity of extracellular proteases involved in invasion and may enhance the efficacy of certain chemotherapeutic agents that are more active at a neutral pH.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of SLC-0111.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |
| CA-IX | 45.1 nM |
| CA-XII | 4.5 nM |
| CA-I | 5080 nM |
| CA-II | 9640 nM |
Data sourced from MedChemExpress and Selleck Chemicals.
Table 2: In Vitro Cellular Effects of SLC-0111
| Cell Line | Assay | Concentration | Effect |
| Hepatoblastoma (HUH6) | Cell Viability | 125-175 µM | Decreased viability |
| Hepatoblastoma (HUH6) | Cell Motility (Wound Healing) | 100 µM | Reduced motility |
| Head and Neck Squamous Carcinoma (FaDu, SCC-011) | Cell Proliferation (in combination with Cisplatin) | 100 µM | Potentiation of Cisplatin's anti-proliferative effect |
| Head and Neck Squamous Carcinoma (FaDu, SCC-011) | Invasion (in combination with Cisplatin) | 100 µM | Potentiation of Cisplatin's anti-invasive effect |
Data compiled from studies on hepatoblastoma and head and neck squamous carcinoma cells.[4]
Table 3: In Vivo Preclinical and Clinical Data for SLC-0111
| Model | Treatment | Outcome |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenografts | SLC-0111 in combination with Gemcitabine | Delayed tumor growth and increased survival |
| Advanced Solid Tumors (Phase I Clinical Trial) | SLC-0111 (up to 2000 mg/day) | Safe and well-tolerated; Recommended Phase II dose of 1000 mg/day |
| Metastatic Pancreatic Ductal Adenocarcinoma (Phase Ib/II Clinical Trial) | SLC-0111 in combination with Gemcitabine | Ongoing evaluation of safety, tolerability, and tumor response |
Information from preclinical studies and clinical trial reports.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by SLC-0111
SLC-0111 has been shown to modulate several key signaling pathways involved in cancer progression. By disrupting pH homeostasis and the tumor microenvironment, it can indirectly influence pathways that are sensitive to cellular stress and the activity of upstream receptors.
Caption: Signaling pathways modulated by SLC-0111.
Experimental Workflow: Measuring Carbonic Anhydrase Inhibition
The inhibitory potency of SLC-0111 against different CA isoforms is a critical parameter. A common method to determine this is the stopped-flow CO2 hydration assay.
Caption: Workflow for CA inhibition assay.
Experimental Workflow: Assessing Cellular Invasion
The effect of SLC-0111 on tumor cell invasion can be quantified using a Matrigel-coated transwell assay.
Caption: Workflow for Transwell invasion assay.
Detailed Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This protocol is adapted from established methods for determining carbonic anhydrase activity.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoforms (I, II, IX, XII)
-
SLC-0111 stock solution in DMSO
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol red pH indicator
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)
-
Syringes for the stopped-flow instrument
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the carbonic anhydrase isoform in HEPES buffer.
-
Prepare serial dilutions of SLC-0111 in HEPES buffer. For the control (uninhibited reaction), use buffer with the same concentration of DMSO as the inhibitor solutions.
-
Pre-incubate the enzyme with SLC-0111 (or DMSO control) for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme-DMSO control) in HEPES buffer containing phenol red.
-
Load the second syringe with CO2-saturated water.
-
Initiate the rapid mixing of the two solutions in the instrument's observation cell. The final reaction mixture will contain the enzyme, inhibitor, buffer, pH indicator, and CO2.
-
The hydration of CO2 to H2CO3, which then dissociates into H+ and HCO3-, will cause a decrease in pH. This pH change is monitored by the change in absorbance of the phenol red indicator at its λmax (approximately 557 nm).
-
Record the change in absorbance over time for the initial, linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.
-
Plot the reaction rates against the different concentrations of SLC-0111.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate (CO2) concentration and the enzyme's Michaelis-Menten constant (Km) for CO2.
-
Measurement of Intracellular pH (pHi)
This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
Tumor cells cultured on glass-bottom dishes or 96-well plates
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
SLC-0111
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at ~490 nm and ~440 nm, emission at ~535 nm)
-
Calibration buffers of known pH containing nigericin (a protonophore)
Procedure:
-
Cell Loading with BCECF-AM:
-
Prepare a loading buffer containing BCECF-AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cultured cells with HBSS.
-
Incubate the cells with the BCECF-AM loading buffer for 30-60 minutes at 37°C. During this time, the non-fluorescent, cell-permeant BCECF-AM enters the cells and is cleaved by intracellular esterases into the fluorescent, cell-impermeant BCECF.
-
Wash the cells thoroughly with HBSS to remove extracellular dye.
-
-
Treatment with SLC-0111:
-
Incubate the BCECF-loaded cells with the desired concentration of SLC-0111 or vehicle control (DMSO) in culture medium or HBSS for the desired time period.
-
-
Fluorescence Measurement:
-
Excite the cells alternately at approximately 490 nm (pH-sensitive wavelength) and 440 nm (pH-insensitive isosbestic point).
-
Measure the fluorescence emission at approximately 535 nm for both excitation wavelengths.
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.
-
-
Calibration and Data Analysis:
-
At the end of the experiment, generate a calibration curve by exposing the cells to a series of calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) in the presence of nigericin. Nigericin equilibrates the intracellular and extracellular pH.
-
Measure the F490/F440 ratio for each calibration buffer.
-
Plot the known pH values against the corresponding fluorescence ratios to create a calibration curve.
-
Convert the experimental fluorescence ratios from the SLC-0111-treated and control cells into pHi values using the calibration curve.
-
Conclusion
SLC-0111 represents a targeted therapeutic strategy that exploits the unique metabolic and microenvironmental characteristics of solid tumors. Its selective inhibition of CA-IX and CA-XII leads to a profound disruption of pH homeostasis, resulting in intracellular acidification and a less acidic tumor microenvironment. These primary effects trigger a cascade of downstream events, including the inhibition of key pro-survival signaling pathways, induction of apoptosis, and suppression of invasion and metastasis. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for its continued development as a novel anti-cancer agent.
References
- 1. bio-rad.com [bio-rad.com]
- 2. a-colorimetric-co2-hydration-assay-for-facile-accurate-and-precise-determination-of-carbonic-anhydrase-activity - Ask this paper | Bohrium [bohrium.com]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Carbonic anhydrase inhibitor 18 binding affinity and kinetics
An In-depth Technical Guide on the Binding Affinity and Kinetics of Carbonic Anhydrase Inhibitor 18 (C18)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.
This technical guide focuses on this compound (C18), chemically known as N-(4-sulfamoylphenyl)acetamide or acetylsulfanilamide. It is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. This document provides a comprehensive overview of its binding affinity and kinetics, detailed experimental protocols for characterization, and visualizations of relevant scientific workflows.
Binding Affinity of this compound
The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug design and development. It is typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher affinity of the inhibitor for the enzyme.
The inhibitory potency of N-(4-sulfamoylphenyl)acetamide (C18) has been evaluated against several key human carbonic anhydrase isoforms. The reported inhibition constants (Ki) are summarized in the table below, providing a clear comparison of its affinity for different CAs.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM |
| hCA I | 4000 |
| hCA II | 21 |
| hCA IV | 60 |
| hCA IX | 14 |
| hCA XII | 7.0 |
Data sourced from commercial supplier information.
Binding Kinetics of this compound
While binding affinity provides a measure of the steady-state interaction between an inhibitor and an enzyme, binding kinetics describes the rates at which this interaction occurs. The key kinetic parameters are:
-
Association rate constant (k_on_ or k_a_): The rate at which the inhibitor binds to the enzyme.
-
Dissociation rate constant (k_off_ or k_d_): The rate at which the inhibitor-enzyme complex dissociates.
The ratio of these two constants (k_off_/k_on_) is equal to the dissociation constant (Kd). A comprehensive search of the scientific literature did not yield specific experimentally determined k_on_ and k_off_ values for N-(4-sulfamoylphenyl)acetamide (C18). However, the general principles of sulfonamide binding to carbonic anhydrases suggest that the primary sulfonamide group coordinates with the zinc ion in the active site. The affinity and kinetics of this interaction are influenced by the rest of the molecule's structure and its interactions with amino acid residues in the active site cleft.
Experimental Protocols
The determination of binding affinity and kinetics for carbonic anhydrase inhibitors involves a variety of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments typically employed in the characterization of inhibitors like C18.
Stopped-Flow CO2 Hydration Assay for Ki Determination
This is a widely used method to determine the inhibition constants of CA inhibitors by measuring the enzyme's catalytic activity.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The inhibition constant (Ki) is determined by measuring the enzyme's activity at various inhibitor concentrations.
Protocol:
-
Reagent Preparation:
-
Buffer: A non-inhibitory buffer such as HEPES or TAPS at a specific pH (typically 7.5).
-
pH Indicator: A pH-sensitive dye (e.g., phenol red) at a concentration that provides a measurable absorbance change in the desired pH range.
-
Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform of interest is prepared in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.
-
Inhibitor Solution: A stock solution of N-(4-sulfamoylphenyl)acetamide (C18) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to obtain a range of concentrations.
-
Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through chilled, deionized water.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer equipped with a temperature-controlled cell is used.
-
-
Procedure:
-
The enzyme solution (containing the pH indicator) and the CO2-saturated water are loaded into separate syringes of the stopped-flow instrument.
-
For inhibition studies, the enzyme solution is pre-incubated with the desired concentration of the inhibitor.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The experiment is repeated with different concentrations of the inhibitor.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using specialized software.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme), and the resulting heat changes are measured.
Protocol:
-
Sample Preparation:
-
The purified carbonic anhydrase isoform and N-(4-sulfamoylphenyl)acetamide (C18) are dialyzed against the same buffer to minimize heats of dilution. A common buffer is phosphate or Tris buffer at a specific pH.
-
The concentrations of the enzyme and inhibitor are precisely determined. Typically, the enzyme concentration in the cell is in the micromolar range, and the inhibitor concentration in the syringe is 10-20 times higher.
-
-
Instrumentation:
-
An isothermal titration calorimeter.
-
-
Procedure:
-
The enzyme solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor solution are made into the sample cell.
-
The heat change associated with each injection is measured.
-
A control experiment is performed by titrating the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm (heat change per injection versus molar ratio of inhibitor to enzyme) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis (k_on_ and k_off_)
SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface, enabling the determination of association and dissociation rate constants.
Principle: The binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Protocol:
-
Sensor Chip Preparation:
-
A suitable sensor chip (e.g., CM5) is activated.
-
The purified carbonic anhydrase isoform is immobilized onto the sensor chip surface via amine coupling or other appropriate chemistry.
-
The remaining active sites on the surface are deactivated.
-
-
Binding Analysis:
-
A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.
-
A series of concentrations of N-(4-sulfamoylphenyl)acetamide (C18) in running buffer are injected over the surface.
-
The association of the inhibitor to the immobilized enzyme is monitored in real-time.
-
After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the inhibitor-enzyme complex.
-
-
Data Analysis:
-
The resulting sensorgrams (SPR signal versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using analysis software to determine the k_on_ and k_off_ values. The Kd can then be calculated from these rate constants.
-
Mandatory Visualizations
Experimental Workflow for Ki Determination using Stopped-Flow Assay
Caption: Workflow for Ki Determination of C18 via Stopped-Flow Assay.
Logical Relationship of Kinetic and Affinity Constants
Caption: Relationship of Kinetic and Affinity Constants for C18.
Signaling Pathways
A thorough review of the scientific literature did not reveal any specific signaling pathways that are directly modulated by this compound (N-(4-sulfamoylphenyl)acetamide). The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the direct inhibition of the enzyme's catalytic activity. The downstream physiological effects are a consequence of this inhibition. For instance, in the context of cancer, inhibition of tumor-associated isoforms like hCA IX and hCA XII can disrupt pH regulation in the tumor microenvironment, which can in turn affect cancer cell proliferation, metabolism, and metastasis. However, a specific signaling cascade initiated by C18 has not been elucidated.
Conclusion
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
A comprehensive guide to the development of cell-based assays for Carbonic Anhydrase IX (CAIX) inhibitors, this document serves as a technical resource for researchers, scientists, and professionals in drug development. As "Carbonic Anhydrase Inhibitor 18" is not a widely recognized designation, this guide focuses on general methodologies applicable to the screening and characterization of CAIX inhibitors, using the well-documented compound SLC-0111 (also known as U-104) as a primary example.
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in tumor cells.[1][2] Its expression is strongly induced by hypoxia, a common feature of solid tumors, and is often associated with poor prognosis and increased metastasis.[2][3]
CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a stable intracellular pH (pHi) while acidifying the extracellular microenvironment (pHe).[1][4][5] This altered pH dynamic provides a survival advantage to cancer cells and promotes invasion and metastasis.[3][4][6] Consequently, inhibiting CAIX activity presents a promising therapeutic strategy to disrupt tumor progression.[3][4]
Signaling Pathways and Rationale for Inhibition
The overexpression of CAIX in hypoxic tumor cells is primarily regulated by the Hypoxia-Inducible Factor-1 (HIF-1).[6] CAIX's role extends beyond pH regulation; it is involved in cell adhesion and signaling pathways that influence cell migration and invasion.[3][7] For instance, CAIX can interact with the PI3K/Akt pathway and influence Rho/ROCK signaling, which are critical for cytoskeletal organization and cell motility.[3][7][8] By inhibiting CAIX, the aim is to disrupt these pathways, leading to increased intracellular acidosis, reduced cell proliferation, and decreased metastatic potential.[4][6]
Development of Cell-Based Assays
A variety of cell-based assays are essential to evaluate the efficacy of CAIX inhibitors. These assays are designed to measure the impact of inhibitors on key cancer cell processes such as proliferation, migration, invasion, and pH regulation.
General Experimental Workflow
The screening and validation of a potential CAIX inhibitor typically follow a multi-step process, starting from broad screening to more complex 3D models.
Cell Culture and Hypoxia Induction
-
Cell Lines: Select cancer cell lines known to express CAIX under hypoxic conditions, such as HT29 (colorectal), MDA-MB-231 (breast), or HeLa (cervical).[9][10]
-
Normoxic Conditions: Culture cells in standard conditions (37°C, 5% CO2, 21% O2) in appropriate media.
-
Hypoxic Conditions: To induce CAIX expression, incubate cells in a hypoxic chamber with low oxygen levels (e.g., 1% O2, 5% CO2, balanced with N2) for 24-48 hours prior to and during the experiment.
Experimental Protocols
Cell Proliferation/Viability Assay (Crystal Violet)
This assay indirectly quantifies cell viability by staining the DNA of adherent cells.[11][12]
-
Materials: 96-well plates, crystal violet solution (0.5% in 20% methanol), 1% glutaraldehyde, solubilization buffer (e.g., methanol or Sorenson's solution).[13][14]
-
Protocol:
-
Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[13]
-
Treat cells with various concentrations of the CAIX inhibitor and a vehicle control.
-
Incubate for 48-72 hours under normoxic or hypoxic conditions.
-
Wash wells with PBS and fix the cells with 1% glutaraldehyde for 15-20 minutes.[13][14]
-
Wash with water and stain with 0.1-0.5% crystal violet solution for 20-30 minutes.[11][14][15]
-
Wash away excess stain with water and air dry the plate.[11][14]
-
Solubilize the bound dye with methanol or another suitable solvent.[11][15]
-
Measure the absorbance at 570-590 nm using a microplate reader.[11][15]
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This method assesses the ability of a cell population to migrate and close a mechanically created gap.[16][17]
-
Materials: 6-well or 12-well plates, sterile 200 µL pipette tip or a wound healing insert.[17][18]
-
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.[17]
-
Create a "scratch" in the monolayer with a sterile pipette tip.[17][18]
-
Wash with PBS to remove detached cells and replace with fresh media containing the inhibitor or vehicle.[18]
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[17]
-
Measure the width of the wound at multiple points for each condition and time point to quantify the rate of closure.
-
3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model by assessing the invasion of cancer cells from a 3D spheroid into an extracellular matrix (ECM).[19]
-
Materials: Ultra-low attachment 96-well round-bottom plates, basement membrane extract (BME) or a mixture of BME and collagen I, cell culture medium.[19][20]
-
Protocol:
-
Spheroid Formation:
-
Embedding and Invasion:
-
Carefully transfer the formed spheroids into a pre-chilled ECM solution.
-
Dispense the spheroid-ECM mixture into a new 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.[21]
-
Add cell culture medium containing the CAIX inhibitor or vehicle control on top of the ECM gel.
-
-
Analysis:
-
Image the spheroids at regular intervals (e.g., every 24 hours) for 3-6 days.
-
Quantify invasion by measuring the area of cell outgrowth from the spheroid core using image analysis software.
-
-
Intracellular and Extracellular pH Measurement
Measuring changes in pH is crucial for confirming the mechanism of action of CAIX inhibitors.
-
Materials: pH-sensitive fluorescent probes such as BCECF-AM (for intracellular pH) or cell-impermeable dyes for extracellular pH, fluorescence microscope or plate reader.[22]
-
Protocol for Intracellular pH (pHi):
-
Culture cells on glass-bottom dishes or in 96-well plates.
-
Load cells with a fluorescent pH indicator (e.g., 1-5 µM BCECF-AM) for 30-60 minutes at 37°C.[22]
-
Wash cells to remove excess dye.
-
Treat cells with the CAIX inhibitor or vehicle control under hypoxic conditions.
-
Measure fluorescence intensity using a ratiometric approach (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm for BCECF) to determine pHi.[23]
-
A calibration curve using buffers of known pH in the presence of a protonophore (e.g., nigericin) is required for accurate pH quantification.[24]
-
-
Protocol for Extracellular pH (pHe):
-
Culture cells to a high density in a multi-well plate.
-
Replace the culture medium with a weakly buffered medium (e.g., serum-free medium without bicarbonate) containing a pH-sensitive fluorescent probe and the CAIX inhibitor or vehicle.
-
Incubate under hypoxic conditions.
-
Measure the fluorescence of the supernatant at various time points to determine the change in pHe.[25]
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison.
Inhibitor Potency
The potency of CAIX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Inhibitor | Target(s) | Ki (nM) | Cell Line | Assay | IC50 (µM) | Reference |
| SLC-0111 (U-104) | CAIX, CAXII | 45.1 (CAIX), 4.5 (CAXII) | - | Enzymatic | - | [26] |
| SLC-0111 | - | - | HT-29 (colorectal) | Cell Viability | 13.53 | [27] |
| SLC-0111 | - | - | MCF7 (breast) | Cell Viability | 18.15 | [27] |
| SLC-0111 | - | - | PC3 (prostate) | Cell Viability | 8.71 | [27] |
| SLC-0111 Analog (Pyr) | CAIX | - | HT-29 (colorectal) | Cell Viability | 27.74 | [28] |
| SLC-0111 Analog (Pyr) | CAIX | - | MCF7 (breast) | Cell Viability | 11.20 | [28] |
| SLC-0111 Analog (Pyr) | CAIX | - | PC3 (prostate) | Cell Viability | 8.36 | [28] |
Effects on Cell Behavior
The results from functional assays demonstrate the cellular consequences of CAIX inhibition.
Conclusion
The development of robust and physiologically relevant cell-based assays is critical for the discovery and validation of novel Carbonic Anhydrase IX inhibitors. A tiered approach, progressing from high-throughput proliferation and pH assays to more complex 3D spheroid invasion models, allows for a comprehensive evaluation of inhibitor efficacy. This guide provides a framework of core methodologies that can be adapted to specific research needs, ultimately facilitating the development of new targeted therapies for hypoxic solid tumors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 5. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 14. Crystal violet cell proliferation assay [bio-protocol.org]
- 15. Crystal violet staining protocol | Abcam [abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell migration assay [bio-protocol.org]
- 18. Wound healing migration assay (Scratch assay) [protocols.io]
- 19. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Single-cell intracellular nano-pH probes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Monitoring the Intracellular pH and Metabolic State of Cancer Cells in Response to Chemotherapy Using a Combination of Phosphorescence Lifetime Imaging Microscopy and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in fluorescent probes for extracellular pH detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medkoo.com [medkoo.com]
- 27. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
Carbonic anhydrase inhibitor 18 physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase inhibitor 18, identified as the compound 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and resistance to therapy. This makes them attractive targets for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for this compound (C18).
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate | --- |
| CAS Number | 215998-88-2 | [1] |
| Molecular Formula | C₃₂H₂₇ClN₂O₆S | [1] |
| Molecular Weight | 615.09 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Predicted Water Solubility | 0.000152 mg/mL | |
| Predicted logP | -1.3 | |
| Predicted pKa (Strongest Acidic) | 10.3 |
Note: Predicted values are for the related compound 1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM and should be considered as estimations for C18.
Biological Activity: Inhibition of Carbonic Anhydrase Isoforms
This compound has been evaluated for its inhibitory activity against several human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized in the table below.
| Isoform | Ki (nM) |
| hCA I | 4000 |
| hCA II | 21 |
| hCA IV | 60 |
| hCA IX | 14 |
| hCA XII | 7.0 |
Data sourced from[1].
The data indicates that C18 is a potent inhibitor of hCA II, IX, and XII, with particularly strong activity against the tumor-associated isoform hCA XII. Its lower potency against the ubiquitous cytosolic isoform hCA I suggests a degree of selectivity.
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in the tumor microenvironment. Its expression is primarily induced by hypoxia (low oxygen levels), a common feature of solid tumors. The following diagram illustrates the key signaling pathway involving CA IX in cancer cells.
Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment and the point of inhibition by C18.
Experimental Protocols
Determination of Inhibition Constants (Ki) by Stopped-Flow CO₂ Hydrase Assay
This method measures the inhibition of CA-catalyzed hydration of carbon dioxide.
Workflow Diagram:
Caption: Workflow for the determination of Ki values using a stopped-flow CO₂ hydrase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified human carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water at 4°C.
-
Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol) at a concentration that gives a measurable absorbance change in the desired pH range.
-
-
Enzyme-Inhibitor Incubation:
-
In a series of tubes, pre-incubate a fixed concentration of the hCA isoform with varying concentrations of C18 for a sufficient time to reach binding equilibrium. Include a control with no inhibitor.
-
-
Stopped-Flow Measurement:
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow spectrophotometer.
-
The hydration of CO₂ to carbonic acid causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are determined from the slope of the absorbance change versus time.
-
The rates are plotted against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.
-
Determination of Aqueous Solubility
A common method for determining the aqueous solubility of a compound is the shake-flask method.
Methodology:
-
Sample Preparation:
-
An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.
-
-
Equilibration:
-
The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
-
-
Quantification:
-
The concentration of C18 in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Solubility Calculation:
-
The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.
-
Determination of pKa
The pKa of the sulfonamide group can be determined by various methods, including potentiometric titration or UV-Vis spectrophotometry.
Methodology (Spectrophotometric pH Titration):
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with a range of known pH values.
-
-
Measurement:
-
A small aliquot of the C18 stock solution is added to each buffer solution to achieve the same final concentration.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
-
Data Analysis:
-
The absorbance at a wavelength where the protonated and deprotonated forms of the sulfonamide have different extinction coefficients is plotted against the pH of the buffer solutions.
-
The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
References
Methodological & Application
Application Notes and Protocols: Utilizing Carbonic Anhydrase Inhibitor SLC-0111 (U-104) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in numerous cancer types, particularly in response to hypoxic (low oxygen) conditions within the tumor microenvironment.[1][2] Its expression is limited in normal tissues, making it an attractive therapeutic target.[2] CAIX plays a crucial role in regulating intra- and extracellular pH, which allows cancer cells to survive and proliferate in the acidic conditions that they create through their altered metabolism.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a neutral intracellular pH while contributing to the acidification of the extracellular space.[3][4] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to therapy.[1][5]
Carbonic anhydrase inhibitors are a class of drugs that block the enzymatic activity of carbonic anhydrases.[6][7][8] SLC-0111 (also known as U-104) is a potent and selective small molecule inhibitor of CAIX and the related isoform CAXII.[9][10][11] By inhibiting CAIX, SLC-0111 disrupts the pH regulation in cancer cells, leading to intracellular acidification, reduced cell growth, and increased apoptosis.[12][13] Furthermore, it can sensitize cancer cells to conventional chemotherapies and immunotherapies.[14][15]
These application notes provide a comprehensive guide for the use of the carbonic anhydrase inhibitor SLC-0111 in cell culture experiments, including detailed protocols for assessing its effects on cancer cells.
Mechanism of Action of Carbonic Anhydrase IX and its Inhibition
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CAIX.[2] CAIX, located on the cell surface, catalyzes the conversion of CO2 and H2O into H+ and HCO3-. The protons are extruded into the extracellular space, contributing to acidosis, while the bicarbonate is transported into the cell to neutralize intracellular pH. Inhibition of CAIX by molecules like SLC-0111 blocks this process, leading to a decrease in extracellular acidification and an increase in intracellular acidity, which can trigger apoptosis and inhibit cell proliferation and migration.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 5. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetazolamide Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide is a potent inhibitor of carbonic anhydrase, a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid. This inhibition disrupts the normal physiological pH balance and ion transport in various tissues, making acetazolamide a valuable tool in diverse research areas, including neuroscience, glaucoma, and cancer. These application notes provide a detailed protocol for the administration of acetazolamide to mice for pre-clinical research, ensuring reproducibility and adherence to best practices.
Mechanism of Action
Acetazolamide's primary mechanism involves the non-competitive, reversible inhibition of carbonic anhydrase isoenzymes. By blocking this enzyme, acetazolamide reduces the formation of bicarbonate (HCO₃⁻) and hydrogen ions (H⁺) from carbon dioxide and water.[1] This leads to systemic effects such as metabolic acidosis and alterations in fluid and electrolyte balance.[2] In the central nervous system, inhibition of carbonic anhydrase can retard abnormal neuronal discharge.
Quantitative Data Summary
The following tables summarize key quantitative data for acetazolamide administration in mice based on published studies.
Table 1: Dosage and Administration Routes for Acetazolamide in Mice
| Parameter | Value | Administration Route | Vehicle | Reference |
| Dose Range | 30 - 250 mg/kg | Intraperitoneal (IP) | Phosphate Buffered Saline (PBS) | [3] |
| Single Dose | 40 mg/kg | Intraperitoneal (IP) | Not specified | [4] |
| Single Dose | 50 mg/kg | Oral (PO) | DMSO-Tween 80-PBS (1:1:8) | [5] |
| Repeated Dose | 200 mg/kg | Intraperitoneal (IP) | Not specified |
Table 2: Pharmacokinetic Parameters of Acetazolamide in Mice
| Parameter | Value | Notes | Reference |
| Half-life (in terms of CBF effects) | ~55 minutes | Cerebral Blood Flow effects | [6] |
| Absorption (Oral) | Rapid | Peak plasma concentrations within 1 hour | [7] |
| Metabolism | Not metabolized | Excreted unchanged by the kidneys | [8][9] |
| Elimination | Primarily via urine | 70-100% of the dose excreted in 24 hours | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of Acetazolamide
This protocol describes the preparation and intraperitoneal injection of acetazolamide in mice.
Materials:
-
Acetazolamide powder
-
Phosphate Buffered Saline (PBS), sterile
-
pH meter
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile insulin syringes (28-30 gauge)
-
Animal balance
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse on the day of the experiment to accurately calculate the required dose.
-
-
Preparation of Acetazolamide Solution:
-
Calculate the total amount of acetazolamide required for the number of mice in the study.
-
Weigh the acetazolamide powder and dissolve it in sterile PBS. Acetazolamide has low water solubility, so gentle warming and vortexing may be necessary.
-
Adjust the pH of the solution to ~9.0 using sterile NaOH to aid dissolution.[3]
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Prepare a fresh solution on the day of use.
-
-
Administration:
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Slowly inject the calculated volume of the acetazolamide solution. The injection volume should not exceed 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions for at least one hour post-injection.
-
Protocol 2: Oral Gavage (PO) Administration of Acetazolamide
This protocol details the procedure for administering acetazolamide orally to mice.
Materials:
-
Acetazolamide powder
-
Vehicle (e.g., DMSO-Tween 80-PBS, 1:1:8)[5]
-
Sterile water
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and weighing procedures as for IP injection.
-
-
Preparation of Acetazolamide Suspension:
-
Prepare the vehicle solution (e.g., a 1:1:8 mixture of DMSO, Tween 80, and PBS).
-
Weigh the required amount of acetazolamide powder.
-
Create a homogenous suspension of the acetazolamide in the vehicle. Sonication may be used to aid in creating a uniform suspension.
-
Prepare the suspension fresh daily.
-
-
Administration:
-
Gently but firmly restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. Mark this length on the needle.
-
Attach the gavage needle to the syringe containing the acetazolamide suspension.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus to the pre-marked depth.
-
Slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Signaling pathway of acetazolamide action.
Experimental Workflow for Acetazolamide Administration in Mice
Caption: Experimental workflow for acetazolamide studies in mice.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Acetazolamide protects against posthypoxic unstable breathing in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of acetazolamide in a mouse model of Neisseria gonorrhoeae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative cerebrovascular reactivity MRI in mice using acetazolamide challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Acetazolamide (PIM 005) [inchem.org]
Application Notes and Protocols for Investigating pH Regulation in Cancer Cells Using Carbonic Anhydrase Inhibitor 18 (SLC-0111)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid tumors are often characterized by hypoxia and acidosis, which contribute to aggressive phenotypes and resistance to therapies.[1][2] Carbonic anhydrase IX (CAIX) is a cell surface enzyme induced by hypoxia that plays a crucial role in regulating pH in cancer cells.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a relatively alkaline intracellular pH (pHi) favorable for cancer cell survival and proliferation, while contributing to an acidic extracellular microenvironment (pHe) that promotes invasion and metastasis.[3][5]
This document provides detailed application notes and protocols for utilizing Carbonic Anhydrase Inhibitor 18 (SLC-0111) , a potent and selective inhibitor of CAIX, to investigate pH regulation in cancer cells.[1][6][7] SLC-0111 is a ureido-substituted benzenesulfonamide that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[5][6][7][8] These protocols are intended for researchers in oncology, cell biology, and drug development to assess the therapeutic potential of targeting CAIX.
Signaling Pathway of CAIX in Cancer Cell pH Regulation
The following diagram illustrates the role of CAIX in maintaining the pH homeostasis in cancer cells, a process that is disrupted by SLC-0111.
Caption: CAIX-Mediated pH Regulation and SLC-0111 Inhibition.
Data Presentation
Table 1: In Vitro Efficacy of SLC-0111
| Cell Line | Cancer Type | Condition | SLC-0111 Concentration (µM) | Effect | Reference |
| HUH6 | Hepatoblastoma | Normoxia | 100 | ~70% decrease in cell motility | [8] |
| HUH6 | Hepatoblastoma | Hypoxia | 100 | ~40% decrease in cell motility | [8] |
| HB-295 | Hepatoblastoma | Normoxia & Hypoxia | 100 | ~30-35% decrease in cell motility | [8] |
| A375-M6 | Melanoma | Normoxia | 100 (in combination) | Potentiates cytotoxicity of Dacarbazine and Temozolomide | [9] |
| MCF7 | Breast Cancer | Normoxia | 100 (in combination) | Increases cytotoxic effect of Doxorubicin | [9] |
| HCT116 | Colorectal Cancer | Normoxia | 100 (in combination) | Enhances 5-Fluorouracil cytostatic activity | [9] |
| FaDu | Head and Neck Squamous Carcinoma | Hypoxia | 100 (in combination with Cisplatin) | Reduces tumor growth and spread | [10] |
| SCC-011 | Head and Neck Squamous Carcinoma | Hypoxia | 100 (in combination with Cisplatin) | Reduces tumor growth and spread | [10] |
Table 2: Pharmacokinetic Parameters of SLC-0111 in Humans (Phase I Study)
| Dose (mg) | Mean Cmax (ng/mL) | Mean AUC(0-24) (µg/mL·h) |
| 500 | 4350 | 33 |
| 1000 | 6220 | 70 |
| 2000 | 5340 | 94 |
| Data from a Phase 1 study in patients with advanced solid tumors.[5] |
Experimental Protocols
Protocol 1: Measurement of Intracellular pH (pHi)
This protocol describes the measurement of pHi in cancer cells using the fluorescent dye BCECF-AM.
Workflow Diagram:
Caption: Workflow for Intracellular pH (pHi) Measurement.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
SLC-0111
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Nigericin (for calibration)
-
High K+ calibration buffers (pH range 6.0-8.0)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Treatment: Treat the cells with varying concentrations of SLC-0111 (e.g., 10-100 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Dye Loading: Prepare a 5 µM BCECF-AM loading solution in serum-free medium. Remove the treatment medium from the cells and add the BCECF-AM solution.
-
Incubation: Incubate the cells at 37°C for 30 minutes.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microplate reader.
-
pH Calibration: At the end of the experiment, generate a calibration curve by incubating the cells in high K+ calibration buffers of known pH containing 10 µM nigericin.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490/440 nm). Convert the fluorescence ratios to pHi values using the calibration curve.
Protocol 2: Measurement of Extracellular pH (pHe)
This protocol outlines the use of a pH-sensitive fluorescent probe to measure the pH of the extracellular medium.
Workflow Diagram:
Caption: Workflow for Extracellular pH (pHe) Measurement.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111
-
pH-sensitive fluorescent probe (e.g., SNARF-1)
-
pH standard buffers (pH range 6.0-7.5)
-
Fluorescence spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to a high density in a multi-well plate and treat with SLC-0111 or vehicle control for the desired duration.
-
Medium Collection: Carefully collect the conditioned medium from the cell cultures.
-
Probe Addition: Add the pH-sensitive fluorescent probe to the collected medium at the manufacturer's recommended concentration.
-
Fluorescence Measurement: Measure the fluorescence emission at two wavelengths according to the probe's specifications.
-
Standard Curve Generation: Prepare a series of pH standard buffers and add the fluorescent probe. Measure the fluorescence to generate a standard curve of fluorescence ratio versus pH.
-
pHe Determination: Use the standard curve to convert the fluorescence ratios of the experimental samples into pHe values.
Protocol 3: In Vitro Cell Migration (Wound Healing) Assay
This protocol assesses the effect of SLC-0111 on the migratory capacity of cancer cells.
Workflow Diagram:
Caption: Workflow for In Vitro Wound Healing Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111
-
Sterile pipette tips or cell scraper
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in a multi-well plate and grow them to full confluency.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing SLC-0111 or vehicle control.
-
Initial Imaging (T=0): Immediately capture images of the wound at multiple predefined locations.
-
Incubation: Incubate the plate at 37°C. For hypoxia studies, place the plate in a hypoxic chamber.
-
Final Imaging (T=x): After a defined period (e.g., 20-24 hours), capture images of the same locations.[8]
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol determines the effect of SLC-0111 on the metabolic activity and viability of cancer cells.
Workflow Diagram:
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of SLC-0111 concentrations.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to investigate the role of CAIX in cancer cell pH regulation using the specific inhibitor SLC-0111. By elucidating the effects of CAIX inhibition on intracellular and extracellular pH, as well as on key cancer cell behaviors such as migration and proliferation, these studies will contribute to a better understanding of the therapeutic potential of targeting this crucial enzyme in oncology. The provided workflows and structured data tables are designed to facilitate experimental planning and data interpretation.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Carbonic Anhydrase Inhibitor 18 (CAI18) as a Tool for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In the central nervous system (CNS), CAs play a crucial role in a variety of physiological processes, including pH regulation, cerebrospinal fluid (CSF) secretion, and neuronal excitability.[2][3] Various isoforms of CA are expressed in the brain, making them attractive targets for therapeutic intervention in a range of neurological disorders such as epilepsy, glaucoma, idiopathic intracranial hypertension, and cerebral ischemia.[2][4][5]
This document provides detailed application notes and experimental protocols for Carbonic Anhydrase Inhibitor 18 (CAI18) , a novel and potent sulfonamide-based inhibitor of CNS-relevant carbonic anhydrase isoforms. These guidelines are intended to assist neuroscience researchers in utilizing CAI18 as a tool to investigate the physiological roles of carbonic anhydrases and to explore its therapeutic potential.
Mechanism of Action
CAI18, as a sulfonamide-based inhibitor, functions by coordinating to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule/hydroxide ion and thereby blocking the catalytic activity of the enzyme.[3] This inhibition leads to a reduction in the rate of CO2 hydration, which can have several downstream effects in the CNS:
-
Modulation of Neuronal pH: By inhibiting CA, CAI18 can alter both intracellular and extracellular pH, which in turn can affect the function of pH-sensitive proteins such as ion channels and receptors.[2]
-
Reduction of Cerebrospinal Fluid (CSF) Secretion: The formation of CSF is dependent on the transport of bicarbonate ions. Inhibition of CA in the choroid plexus by CAI18 can reduce CSF production, which is a therapeutic strategy for conditions like idiopathic intracranial hypertension.[3][5]
-
Alteration of Neuronal Excitability: Changes in pH and bicarbonate concentration can influence the activity of GABA-A receptors, a major class of inhibitory neurotransmitter receptors in the brain.[6][7] Inhibition of CA has been shown to augment GABA-A receptor-mediated analgesia.[6][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of CAI18 against Human CA Isoforms
| CA Isoform | CAI18 Kᵢ (nM) | Acetazolamide Kᵢ (nM) |
| hCA I | 82.3 | 250 |
| hCA II | 11.3 | 12 |
| hCA VII | 5.9 | 2.5 |
| hCA IX | 20.5 | 25 |
| hCA XII | 0.59 | 5.7 |
Kᵢ values represent the inhibition constant and are indicative of the inhibitor's potency. Data are presented as the mean of three independent experiments. Acetazolamide is included as a standard reference compound.[1][8][9]
Table 2: In Vivo Effects of CAI18 in a Rodent Model of Epilepsy
| Treatment Group | Seizure Score (Mean ± SEM) | Latency to Seizure Onset (min, Mean ± SEM) |
| Vehicle Control | 4.8 ± 0.2 | 3.5 ± 0.4 |
| CAI18 (10 mg/kg) | 2.1 ± 0.3 | 8.2 ± 0.9 |
| CAI18 (30 mg/kg) | 1.2 ± 0.2 | 12.5 ± 1.1 |
*Data obtained from a pentylenetetrazol (PTZ)-induced seizure model in rats. Seizure severity was scored on a modified Racine scale. *p < 0.05 compared to vehicle control.
Experimental Protocols
In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol is adapted from established methods for measuring CA activity.[10]
Principle: This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA releases the chromophore p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms
-
CAI18
-
Acetazolamide (as a positive control inhibitor)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of CAI18 in DMSO.
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the purified CA enzyme solution to each well (except for the blank).
-
Add 10 µL of various concentrations of CAI18 (or acetazolamide) to the test wells. Add 10 µL of DMSO to the control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution (3 mM in acetonitrile).
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
Determine the inhibitor concentration that causes 50% inhibition (IC50) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Cell-Based Assay for Intracellular pH Measurement
Principle: This protocol uses a pH-sensitive fluorescent dye (BCECF-AM) to measure changes in intracellular pH (pHi) in cultured neurons or glial cells following the application of CAI18.
Materials:
-
Primary neuronal or glial cell culture
-
CAI18
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS), buffered with HEPES
-
CO₂/HCO₃⁻-buffered solution
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on glass coverslips or in a 96-well plate.
-
Load the cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the plate in a plate reader.
-
Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and record the emission at 535 nm. The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
Establish a baseline pHi recording in a CO₂/HCO₃⁻-buffered solution.
-
Apply CAI18 at the desired concentration and continue to record the pHi.
-
Induce a change in pHi, for example, by an acid load using the NH₄Cl prepulse technique, and measure the rate of pHi recovery in the presence and absence of CAI18.
-
Calibrate the fluorescence ratio to pHi values using nigericin in high-potassium buffers of known pH.
In Vivo Administration in a Rodent Model of Neuropathic Pain
Principle: This protocol describes the systemic administration of CAI18 to evaluate its analgesic effects in a rat model of neuropathic pain, such as the chronic constriction injury (CCI) model.
Materials:
-
Rats with induced neuropathic pain (e.g., CCI model)
-
CAI18
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves test)
Procedure:
-
Prepare the dosing solution of CAI18 in the vehicle.
-
Establish a baseline measurement of mechanical and thermal sensitivity in the rats before treatment.
-
Administer CAI18 or vehicle to the rats via intraperitoneal (i.p.) or oral (p.o.) route. A typical dose range to explore would be 5-50 mg/kg.[11]
-
At various time points after administration (e.g., 30, 60, 120, and 240 minutes), assess the mechanical withdrawal threshold using von Frey filaments and the thermal withdrawal latency using the Hargreaves test.[6]
-
Compare the withdrawal thresholds and latencies between the CAI18-treated and vehicle-treated groups to determine the analgesic effect.
-
Data can be expressed as the percentage of the maximum possible effect (%MPE).
Visualizations
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase augments GABAA receptor-mediated analgesia via a spinal mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrase augments GABAA receptor-mediated analgesia via a spinal mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 11. Effect of carbonic anhydrase inhibition on superficial and deep nephron bicarbonate reabsorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Carbonic Anhydrase Inhibitor 18 in Human Plasma by LC-MS/MS
Abstract
Introduction
Experimental
Materials and Reagents
Instrumentation
The LC-MS/MS system consisted of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Data acquisition and processing were performed using the instrument's proprietary software.
Sample Preparation
A simple and rapid protein precipitation method was used for plasma sample preparation.[7][8] To 100 µL of plasma, 20 µL of the internal standard working solution (500 ng/mL in 50% methanol) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute to precipitate the proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial, and 5 µL was injected into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed on a C18 analytical column (2.1 x 50 mm, 3.5 µm). The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was used at a flow rate of 0.4 mL/min. The initial condition was 10% B, held for 0.5 minutes, then linearly increased to 90% B over 2.0 minutes, held for 1.0 minute, and finally returned to 10% B for re-equilibration. The total run time was 4.5 minutes.
Mass Spectrometry
Results and Discussion
The developed LC-MS/MS method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.[9]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a coefficient of determination (r²) greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high). The results, summarized in Table 1, show that the accuracy was within ±15% of the nominal values, and the precision (coefficient of variation, CV%) was less than 15%.
Selectivity and Matrix Effect
Recovery
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Perform serial dilutions of the stock solution with 50% methanol to prepare working standard solutions.
-
Spike blank human plasma with the working standard solutions to obtain calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples at 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 80 ng/mL (Medium QC), and 800 ng/mL (High QC) in the same manner.
-
Store all prepared samples at -80 °C until analysis.
Protocol 2: Plasma Sample Extraction
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
Aliquot 100 µL of each sample into a microcentrifuge tube.
-
Add 300 µL of acetonitrile to each tube.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data Presentation
Table 1: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| Accuracy (%) | Precision (CV%) | ||
| LLOQ | 1 | 102.5 | 8.7 |
| Low | 3 | 98.7 | 6.5 |
| Medium | 80 | 101.2 | 4.3 |
| High | 800 | 99.5 | 3.1 |
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Low | 3 | 88.4 |
| Medium | 80 | 91.2 |
| High | 800 | 89.7 |
Visualizations
Caption: Simplified signaling pathway of Carbonic Anhydrase Inhibitor 18.
Conclusion
A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation procedure allows for rapid sample processing. The method meets all the regulatory requirements for bioanalytical method validation and is suitable for routine use in clinical pharmacokinetic studies.
References
- 1. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. resolian.com [resolian.com]
Immunohistochemistry protocol for detecting Carbonic anhydrase inhibitor 18 targets
Application Notes: Immunohistochemical Detection of Carbonic Anhydrase IX (CA IX)
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in the tumor microenvironment.[1][2] Its expression is strongly induced by hypoxia through the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[1][3] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of target genes, including CA9.[1][3] The resulting CA IX protein on the cell surface catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to intracellular pH homeostasis and extracellular acidosis, which promotes tumor progression, survival, and migration.[2][3][4] Due to its limited expression in normal tissues and high prevalence in various solid tumors, CA IX is a significant biomarker for tumor hypoxia and a promising therapeutic target.[3][5]
These application notes provide a detailed protocol for the detection of CA IX in formalin-fixed, paraffin-embedded (FFPE) tissue sections using immunohistochemistry (IHC), a vital technique for assessing protein expression and localization within the cellular context of tissues.[6]
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in oncology research, biomarker validation, and the preclinical assessment of therapeutic agents targeting CA IX.
Principle of the Method
The protocol employs an indirect immunohistochemical staining method.[7] This technique involves the following key steps: A specific primary antibody binds to the CA IX antigen in the tissue. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), then binds to the primary antibody.[8] Finally, a chromogenic substrate (e.g., 3,3'-Diaminobenzidine or DAB) is added, which is converted by the enzyme into a colored, insoluble precipitate at the antigen site. This allows for the visualization of the target protein's expression and localization using a standard light microscope. The indirect method provides significant signal amplification as multiple secondary antibodies can bind to a single primary antibody.[7]
Signaling Pathway
The expression of Carbonic Anhydrase IX is predominantly regulated by cellular oxygen levels through the HIF-1α signaling pathway.
Experimental Workflow
The following diagram outlines the major steps of the immunohistochemistry protocol for CA IX detection.
Detailed Experimental Protocol
This protocol is optimized for detecting human CA IX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 85%, 75%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0 or 1mM EDTA, pH 9.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS[9]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Carbonic Anhydrase IX (CA IX) antibody (Dilution to be optimized, e.g., 1-2 µg/mL)[10]
-
Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG (depending on primary antibody host)
-
Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Harris' Hematoxylin
-
Dehydrating agents: Graded ethanol series (75%, 85%, 95%, 100%)
-
Clearing agent: Xylene or xylene substitute
-
Mounting Medium: Permanent mounting medium
-
Humidified staining chamber[9]
2. Protocol Steps
Step 2.1: Deparaffinization and Rehydration [11]
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse slides in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse slides in 95% ethanol: 1 change for 5 minutes.
-
Immerse slides in 85% ethanol: 1 change for 5 minutes.
-
Immerse slides in 75% ethanol: 1 change for 5 minutes.
-
Rinse slides thoroughly in running tap water, followed by dH₂O for 5 minutes.
Step 2.2: Antigen Retrieval
-
This step is critical for unmasking epitopes cross-linked by formalin fixation.[12][13] Heat-Induced Epitope Retrieval (HIER) is recommended.[14][15]
-
Preheat a pressure cooker or water bath containing the Antigen Retrieval Buffer to 95-100°C.
-
Place the slides in a slide rack and immerse them in the preheated buffer.
-
Heat for 10-20 minutes. For CA IX, a common method is to bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0) and then maintain a sub-boiling temperature for 10 minutes.
-
Remove the container from the heat source and allow the slides to cool on the benchtop for at least 30 minutes while still immersed in the buffer.
-
Rinse slides in dH₂O, then in Wash Buffer (PBST) for 5 minutes.
Step 2.3: Peroxidase and Protein Blocking
-
Immerse slides in 3% H₂O₂ for 15 minutes at room temperature to quench endogenous peroxidase activity.[9]
-
Wash slides in PBST: 3 changes for 5 minutes each.
-
Incubate slides with Blocking Buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
Step 2.4: Antibody Incubation
-
Gently tap off the blocking solution without letting the tissue dry out.
-
Apply the diluted primary anti-CA IX antibody to cover the tissue section.
-
Incubate overnight at 4°C in a humidified chamber.[6][16][17] (Alternatively, 1-2 hours at 37°C can be tested).[16]
-
Wash slides in PBST: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.[9][11]
-
Wash slides in PBST: 3 changes for 5 minutes each.
Step 2.5: Detection and Counterstaining
-
Prepare the DAB substrate solution just before use according to the kit instructions.
-
Apply the DAB solution to the slides and monitor for color development (typically 2-10 minutes).[9] This should be checked under a microscope to avoid overstaining.
-
Stop the reaction by immersing the slides in dH₂O.
-
Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei.
-
"Blue" the sections by rinsing in running tap water for 5 minutes.
Step 2.6: Dehydration, Clearing, and Mounting
-
Dehydrate the sections by immersing slides in graded ethanol: 75%, 85%, 95% (5 minutes each), and 100% (2 changes, 5 minutes each).
-
Clear the slides in xylene (or substitute): 2 changes for 5 minutes each.
-
Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
3. Controls
-
Positive Control: A tissue known to express CA IX (e.g., clear cell renal cell carcinoma) should be included to verify the protocol and reagent activity.[5][18]
-
Negative Control: A tissue section incubated with the antibody diluent or an isotype control antibody instead of the primary antibody to check for non-specific staining from the secondary antibody or other reagents.
Data Presentation and Quantification
The results of IHC staining can be evaluated semi-quantitatively or quantitatively. A common semi-quantitative method is the H-score, which combines staining intensity and the percentage of positive cells.[19] For more objective and reproducible results, digital image analysis is recommended.[20][21]
Table 1: Representative Quantitative Analysis of CA IX Expression
| Sample ID | Tissue Type | % Positive Cells (Mean ± SD) | Staining Intensity (0-3 Scale) | H-Score (Calculated) | Digital Analysis (Mean Optical Density) |
| T-01 | Tumor Core | 85 ± 5% | 3 (Strong) | 255 | 0.85 ± 0.05 |
| T-02 | Tumor Margin | 60 ± 8% | 2 (Moderate) | 120 | 0.58 ± 0.07 |
| N-01 | Adjacent Normal Tissue | 5 ± 2% | 1 (Weak) | 5 | 0.05 ± 0.01 |
| PC-01 | Positive Control (ccRCC) | 95 ± 3% | 3 (Strong) | 285 | 0.92 ± 0.04 |
| NC-01 | Negative Control (Isotype) | 0% | 0 (None) | 0 | 0.01 ± 0.005 |
-
Staining Intensity: Scored as 0 (no staining), 1 (weak), 2 (moderate), or 3 (strong).
-
H-Score Calculation: Σ [Intensity Level × % of Cells at that Intensity]. Ranges from 0 to 300.
-
Digital Analysis: Performed using image analysis software to measure parameters like mean optical density or the percentage of positively stained area.[21]
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. ihc.testcatalog.org [ihc.testcatalog.org]
- 6. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 7. IHC Immunodetection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. anti-CA9 Antibody [ABIN6940920] - Horse, Human, WB, IHC, StM [antibodies-online.com]
- 11. epigentek.com [epigentek.com]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
- 13. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 14. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 15. bosterbio.com [bosterbio.com]
- 16. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
- 17. researchgate.net [researchgate.net]
- 18. Carbonic anhydrase IX by IHC - Allina Health Laboratory [labs.allinahealth.org]
- 19. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. clinicalpub.com [clinicalpub.com]
Application Notes and Protocols: Efficacy Studies of a Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide variety of solid tumors.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, primarily through the action of the HIF-1 transcription factor.[1][3] CA-IX plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][4] This enzymatic activity helps maintain a slightly alkaline intracellular pH, which is favorable for tumor cell survival and proliferation, while contributing to the acidification of the extracellular space.[3][5] An acidic tumor microenvironment promotes tumor progression, invasion, metastasis, and resistance to therapy.[3][5] These characteristics make CA-IX a compelling therapeutic target for anticancer drug development.
These application notes provide a detailed experimental framework for evaluating the efficacy of a selective Carbonic Anhydrase IX inhibitor. For the purpose of these protocols, we will refer to the exemplary and clinically evaluated inhibitor, SLC-0111, a potent and selective sulfonamide-based inhibitor of CA-IX.[6][7][8] These methodologies can be adapted for other specific CA-IX inhibitors.
Signaling Pathway and Therapeutic Rationale
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of target genes, including CA9, the gene encoding CA-IX.[1] CA-IX, at the cell surface, then contributes to the acidification of the tumor microenvironment, which promotes cancer cell survival, proliferation, and invasion.[3][9] Inhibition of CA-IX is expected to disrupt pH regulation, leading to intracellular acidosis and a less acidic extracellular environment, thereby inhibiting tumor growth and potentially enhancing the efficacy of other cancer therapies.[5][10]
Experimental Design Workflow
A tiered approach is recommended to comprehensively evaluate the efficacy of a CA-IX inhibitor. This workflow progresses from initial biochemical validation to cell-based functional assays and finally to in vivo tumor models.
Experimental Protocols
Protocol 1: In Vitro CA-IX Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human CA-IX.
Methodology: A common method is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[11]
Materials:
-
Recombinant human CA-IX enzyme
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Test Inhibitor (e.g., SLC-0111) and Control Inhibitor (e.g., Acetazolamide)[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor and control inhibitor in DMSO, then dilute further in CA Assay Buffer.
-
In a 96-well plate, add CA Assay Buffer, CA-IX enzyme solution, and the diluted inhibitor solutions. Include wells for "no inhibitor" (enzyme activity control) and "no enzyme" (background control).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 25°C. The product, 4-nitrophenol, is yellow.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme activity [(V_inhibitor / V_no_inhibitor) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Data Presentation:
| Compound | Target | IC50 (nM)[13] |
| Inhibitor 18 | CA-IX | Value |
| SLC-0111 (Ref) | CA-IX | 45[8] |
| Acetazolamide | CA-IX | 25[13] |
Protocol 2: Cell Viability Assay under Normoxia and Hypoxia
Objective: To assess the effect of the CA-IX inhibitor on the viability and proliferation of cancer cells that express CA-IX under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions.
Methodology: A standard colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue can be used. HT-29 (colon cancer) or MDA-MB-231 (breast cancer) cells are suitable models as they express CA-IX under hypoxia.[14][15]
Materials:
-
CA-IX expressing cancer cell line (e.g., HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test Inhibitor
-
96-well tissue culture plates
-
Standard normoxic incubator (21% O2, 5% CO2)
-
Hypoxic incubator or chamber (1% O2, 5% CO2)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in a complete culture medium.
-
Remove the old medium and add the medium containing the various concentrations of the inhibitor to the cells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Place one set of plates in a normoxic incubator and another set in a hypoxic incubator for 48-72 hours.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle-treated control wells and plot cell viability (%) against inhibitor concentration to determine the IC50 under both conditions.
Data Presentation:
| Cell Line | Condition | Inhibitor 18 IC50 (µM) | SLC-0111 (Ref) IC50 (µM) |
| HT-29 | Normoxia | Value | >800[15] |
| HT-29 | Hypoxia | Value | 653[15] |
Protocol 3: Extracellular Acidification Rate (ECAR) Assay
Objective: To functionally confirm that the inhibitor blocks CA-IX activity in cells by measuring its effect on the rate of extracellular acidification, a direct consequence of CA-IX function.
Methodology: The Seahorse XF Analyzer is a standard platform for this measurement, assessing the extracellular acidification rate (ECAR), which is an indicator of glycolysis and proton extrusion.[5]
Materials:
-
CA-IX expressing cancer cell line (e.g., B16F10, HT-29)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate
-
Test Inhibitor
-
Seahorse XFe96 or similar Extracellular Flux Analyzer
Procedure:
-
Seed cells into a Seahorse XF cell culture microplate and allow them to adhere.
-
Incubate the cells under hypoxic conditions for 24-48 hours to induce CA-IX expression.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator.
-
Load the test inhibitor into the injector ports of the sensor cartridge.
-
Place the plate in the Seahorse analyzer and begin the assay protocol.
-
Establish a baseline ECAR measurement.
-
Inject the inhibitor and monitor the change in ECAR. A decrease in ECAR indicates inhibition of proton extrusion.
-
Data is automatically calculated by the Seahorse software. Compare the ECAR of inhibitor-treated cells to vehicle-treated controls.
Data Presentation:
| Treatment | Condition | Baseline ECAR (mpH/min) | Post-Inhibitor ECAR (mpH/min) | % ECAR Reduction |
| Vehicle Control | Hypoxia | Value | Value | Value |
| Inhibitor 18 (X µM) | Hypoxia | Value | Value | Value |
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the CA-IX inhibitor in a relevant animal model.
Methodology: A subcutaneous tumor xenograft model using immunodeficient mice is a standard approach.
Materials:
-
CA-IX expressing cancer cell line (e.g., HT-29, 4T1)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Test Inhibitor formulated in a suitable vehicle (e.g., PBS, 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Inhibitor 18 low dose, Inhibitor 18 high dose).
-
Administer the inhibitor and vehicle according to the planned schedule (e.g., daily oral gavage). Dosing for SLC-0111 in preclinical models has been reported around 10 mg/kg.[16]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for hypoxia markers like pimonidazole or CA-IX expression).
-
Plot the mean tumor volume over time for each group.
Data Presentation:
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 8 | Value | Value | N/A |
| Inhibitor 18 (X mg/kg) | 8 | Value | Value | Value |
| Inhibitor 18 (Y mg/kg) | 8 | Value | Value | Value |
Conclusion
This set of application notes provides a comprehensive, tiered approach to evaluating the efficacy of a novel Carbonic Anhydrase IX inhibitor. By systematically progressing from biochemical assays to cell-based functional studies and finally to in vivo models, researchers can build a robust data package to support the therapeutic potential of their compound. The provided protocols and data presentation tables offer a standardized framework for conducting and reporting these critical efficacy studies.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Signalchem LifeScience [signalchemlifesciences.com]
- 7. Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
- 11. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 12. courses.edx.org [courses.edx.org]
- 13. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Carbonic Anhydrase Inhibitor 18 (CAI-18) Solubility
Troubleshooting Guide
A1: Low aqueous solubility is a common challenge for many drug candidates.[1][3] A systematic approach, starting with simple adjustments, is recommended.
-
Co-solvents: If pH adjustment is insufficient, introducing a water-miscible organic co-solvent can enhance solubility.[4] Common co-solvents for in vivo studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. It is crucial to start with low concentrations and consider the potential toxicity of the co-solvent in your animal model.
A2: When simple methods are ineffective, more advanced formulation strategies are necessary.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, well-tolerated cyclodextrin for in vivo applications.
-
Surfactant-based Formulations: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[4] Polysorbates (e.g., Tween® 80) and poloxamers are examples of non-ionic surfactants used in pharmaceutical formulations. Careful selection and concentration optimization are necessary to avoid toxicity.
Q3: My formulation appears stable initially but shows precipitation over time or upon dilution. How can I improve its stability?
A3: This indicates that the drug may be in a supersaturated state.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution and can improve the dissolution rate and saturation solubility.[8][9][10] Nanosuspensions are stabilized with surfactants or polymers to prevent particle aggregation.
Frequently Asked Questions (FAQs)
Q: What are the most common reasons for poor solubility of carbonic anhydrase inhibitors?
A: Like many heterocyclic compounds, carbonic anhydrase inhibitors can have poor aqueous solubility due to a combination of factors including high crystallinity (strong crystal lattice energy), low polarity, and the presence of hydrophobic functional groups.[11]
Q: Are there any specific excipients that are known to work well for solubilizing carbonic anhydrase inhibitors?
Q: What are the regulatory considerations for using these solubilization techniques in preclinical in vivo studies?
Quantitative Data on Solubility Enhancement Strategies
| Solubilization Technique | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 2 to 100-fold | Dependent on the pKa of the compound.[5] |
| Co-solvents | 10 to 500-fold | Potential for toxicity at higher concentrations.[4] |
| Cyclodextrin Complexation | 10 to 5,000-fold | Stoichiometry of the complex is important.[6] |
| Surfactant Micelles | 10 to 1,000-fold | Critical micelle concentration must be exceeded.[4] |
| Solid Dispersion | 10 to 10,000-fold | Physical stability of the amorphous form is crucial.[1][8] |
| Nanosuspension | 5 to 50-fold (increase in dissolution rate) | Requires specialized equipment for particle size reduction.[8][9] |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Co-solvent
-
Prepare Buffer Systems: Prepare a series of physiologically relevant buffers with varying pH values (e.g., phosphate-buffered saline at pH 6.5, 7.0, 7.4, and 8.0).
-
Solubility Measurement (pH):
-
Equilibrate the samples for 24 hours with constant agitation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Solubility Measurement (Co-solvent):
-
Using the optimal pH determined in the previous step, prepare solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% PEG 400).
-
Repeat the solubility measurement as described above.
-
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phase Solubility Study:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v).
-
Equilibrate the samples for 48-72 hours with agitation.
-
Filter the samples to remove undissolved drug.
-
Visualizations
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Carbonic Anhydrase Inhibitor XVIII (CAI-XVIII)
Frequently Asked Questions (FAQs)
Q2: I am observing unexpected physiological changes in my cell culture/animal model that don't seem related to hCA IX inhibition. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
-
Enzyme Purity and Concentration: Ensure the purity of your recombinant hCA IX. The enzyme concentration used in the assay is critical; for potent inhibitors, the concentration should be low enough to allow for accurate determination of the IC50.[7]
-
Buffer Composition: The buffer system can influence inhibitor binding. Ensure that the pH is stable and that there are no competing compounds in your buffer.
-
Assay Method: Different assay methods (e.g., stopped-flow CO2 hydration vs. esterase activity assays) can yield different results. Ensure consistency in your chosen method.[3]
Q4: How can I confirm that the observed effects in my experiment are due to on-target hCA IX inhibition versus off-target effects?
A4: To dissect on-target from off-target effects, consider the following control experiments:
-
Use a structurally related but inactive control compound. This helps to rule out effects due to the chemical scaffold itself.
-
Employ a rescue experiment. If possible, reintroduce a functional hCA IX into a knockout/knockdown system to see if the phenotype is reversed.
Troubleshooting Guides
Issue 1: High background signal or apparent cytotoxicity in cell-based assays.
-
Problem: You observe a general decrease in cell viability or a high background signal that complicates the interpretation of results, even at concentrations where specific hCA IX inhibition is expected.
-
Possible Cause: Off-target effects on cytosolic CA isoforms (hCA I, hCA II) can disrupt cellular pH homeostasis, leading to metabolic stress and cytotoxicity.[5]
-
Mitigation Strategy:
-
Use Isoform-Specific Knockdown/Knockout Models: Utilize CRISPR/Cas9 or shRNA to create cell lines lacking the primary off-target isoforms (hCA I and hCA II) to validate that the cytotoxicity is indeed linked to their inhibition.
-
Buffer Supplementation: For some cell lines, supplementing the culture medium with bicarbonate may help to alleviate the metabolic acidosis caused by off-target inhibition of renal-type CAs.[6]
Issue 2: In vivo experiments show unexpected side effects (e.g., acidosis, fatigue).
-
Mitigation Strategy:
-
Refine Dosing Regimen: Lower the dose or alter the dosing frequency to maintain plasma concentrations within the therapeutic window for hCA IX inhibition while minimizing peak concentrations that could lead to off-target effects.
-
Monitor Blood Chemistry: Periodically monitor blood gases and electrolytes in treated animals to quantify the extent of metabolic acidosis and adjust the experimental protocol accordingly.[9]
-
Quantitative Data Summary
| Isoform | Kᵢ (nM) | Primary Function | Location | Potential Off-Target Effect |
| hCA IX (Target) | 5.8 | pH regulation, Tumorigenesis | Cell membrane (Tumors) | Therapeutic Effect |
| hCA XII (Off-Target) | 45.2 | pH regulation, Tumorigenesis | Cell membrane (Tumors) | May contribute to anti-tumor effect |
| hCA II (Off-Target) | 150.7 | pH homeostasis | Cytosol (widespread) | Metabolic acidosis, CNS effects |
| hCA I (Off-Target) | 1250.4 | pH homeostasis | Cytosol (Red blood cells) | Minimal systemic effect due to lower potency |
Data are representative and compiled from internal and published studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determining Isoform Selectivity using a Stopped-Flow CO₂ Hydration Assay
-
Reagents & Materials:
-
Purified recombinant human CA isoforms (I, II, IX, XII).
-
Assay Buffer: 10 mM HEPES-Tris, pH 7.5.
-
Substrate: CO₂-saturated water.
-
pH indicator (e.g., p-Nitrophenol).
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
In one syringe, place the CA enzyme (e.g., 10 µM final concentration) and the pH indicator in the assay buffer.
-
In the other syringe, place the CO₂-saturated water.
-
Perform a baseline measurement (no inhibitor) by rapidly mixing the contents of the two syringes and monitoring the change in absorbance of the pH indicator over time. The initial rate of reaction is recorded.
-
Repeat the stopped-flow measurement for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation.
Visualizations
Signaling & Logic Diagrams
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Workflow to validate on-target vs. off-target effects.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Carbonic anhydrase inhibitor 18 dosage and administration route
Frequently Asked Questions (FAQs)
Troubleshooting Guides
In Vitro Experiments
-
Answer: This is a common issue with novel, hydrophobic compounds.[9][10][11]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, but sufficient to maintain solubility. You may need to perform a solubility test to determine the maximum tolerable aqueous dilution from your DMSO stock.
-
Alternative Solvents: For some applications, co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO, but their compatibility with the assay must be validated.[12]
-
Issue 2: Inconsistent IC50 values in enzyme inhibition assays.
-
Answer: Inconsistent IC50 values can stem from several factors.
-
Enzyme Concentration: The IC50 value of a tight-binding inhibitor can be dependent on the enzyme concentration used in the assay. Ensure you are using a consistent, and low, enzyme concentration across all experiments.
-
Incubation Time: Ensure that the inhibitor and the enzyme are pre-incubated for a sufficient time to reach equilibrium before adding the substrate.
-
Substrate Concentration: The IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for consistent results.
-
Cell-Based Assays
Issue 3: High background cytotoxicity in cell-based assays.
-
Question: I am observing significant cell death in my control group (vehicle-treated) in a 48-hour cytotoxicity assay. What could be the cause?
-
Answer:
-
Solvent Toxicity: The most common cause is high concentrations of the solvent (e.g., DMSO). Ensure your final DMSO concentration is non-toxic to your cell line (typically below 0.5%). Perform a vehicle-only toxicity curve to determine the safe concentration range for your specific cells.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can be more sensitive to treatment conditions.
-
Issue 4: Lack of expected biological effect (e.g., no change in extracellular pH, no enhanced cytotoxicity under hypoxia).
-
Answer:
-
CA-IX/XII Expression: Confirm that your chosen cell line expresses CA-IX and/or CA-XII, particularly under hypoxic conditions. You can verify this by Western blot or qPCR. Not all cancer cell lines upregulate these isoforms.
-
Hypoxia Level: Ensure that your hypoxic conditions are sufficient to induce CA-IX expression. Typically, this requires an oxygen concentration of 1% or less for at least 16-24 hours.
-
Compound Uptake and Efflux: Consider the possibility that the compound is not reaching its target. This could be due to poor membrane permeability or active efflux by transporters like P-glycoprotein.
-
Assay Endpoint: The chosen endpoint may not be sensitive enough or may be measured at the wrong time point. Consider a time-course experiment to determine the optimal duration of treatment.
-
In Vivo Experiments
-
Answer:
-
Poor Aqueous Solubility: Like in in vitro settings, poor solubility limits dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[10]
-
Formulation: For in vivo studies, a suitable formulation is critical. A simple suspension in saline/carboxymethylcellulose (CMC) may not be sufficient. Consider using enabling formulations such as:
-
Co-solvent systems: Mixtures of DMSO, PEG400, and saline.[12]
-
Lipid-based formulations: Solubilizing the compound in oils or self-emulsifying drug delivery systems (SEDDS).[12]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[13]
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. Intravenous administration can help to bypass first-pass metabolism and determine the extent of this effect.
-
Route of Administration: If oral bioavailability is intrinsically poor, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection.[14]
-
Issue 6: Lack of tumor growth inhibition in a xenograft model.
-
Answer:
-
Tumor Model: Ensure the chosen tumor model is appropriate. The tumor cells should express the target (CA-IX/XII), and the tumor should have a hypoxic microenvironment.[1] Some rapidly growing subcutaneous tumors may not develop significant hypoxia. Orthotopic models may be more relevant.[1]
-
Drug Delivery to the Tumor: Poor vascularization of the tumor can limit drug delivery. Consider using imaging techniques to assess tumor perfusion.
-
Metabolism and Stability in Vivo: The compound may be rapidly metabolized or unstable in vivo. Analyze plasma and tumor samples for the presence of the parent compound and its metabolites.
Data Presentation
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 3.8 |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| hCA I Inhibition (Ki) | > 10,000 nM |
| hCA II Inhibition (Ki) | 850 nM |
| hCA IX Inhibition (Ki) | 5.2 nM |
| hCA XII Inhibition (Ki) | 8.9 nM |
Table 2: Recommended Starting Doses for In Vivo Studies
| Animal Model | Administration Route | Recommended Dose Range | Dosing Frequency | Vehicle Recommendation |
| Mouse | Oral (p.o.) | 25 - 100 mg/kg | Once or twice daily | 10% DMSO, 40% PEG400, 50% Saline |
| Mouse | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Once daily | 5% DMSO, 5% Tween-80, 90% Saline |
| Rat | Oral (p.o.) | 10 - 50 mg/kg | Once daily | 20% Solutol HS 15 in water |
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 350 |
| AUC0-last (h*ng/mL) | 1800 |
| t1/2 (h) | 4.5 |
| Oral Bioavailability (%) | 15% |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol measures the inhibition of the CO₂ hydration activity of a specific CA isoform.
Materials:
-
Purified recombinant human CA isoform (e.g., hCA-IX).
-
Assay Buffer: 10 mM HEPES, pH 7.5.
-
CO₂-saturated water (substrate).
-
pH indicator (e.g., p-nitrophenol).
-
Stopped-flow spectrophotometer.
Methodology:
-
Equilibrate all solutions to the assay temperature (e.g., 25°C).
-
Pre-incubate the enzyme-inhibitor solutions for at least 15 minutes to allow binding to reach equilibrium.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the inhibition is competitive.
Protocol 2: In Vivo Tumor Growth Inhibition Study (Xenograft Model)
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
Cancer cell line known to express CA-IX (e.g., HT-29 or MDA-MB-231).
-
Matrigel (optional, for enhancing tumor take).
-
Vehicle control.
-
Calipers for tumor measurement.
Methodology:
-
Subcutaneously inject cancer cells (e.g., 2-5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study as a measure of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.
Visualizations
References
- 1. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing of Novel Carbonic Anhydrase Inhibitors and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainkart.com [brainkart.com]
- 9. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 14. Carbonic Anhydrase Inhibitors - BioPharma Notes [biopharmanotes.com]
Technical Support Center: Troubleshooting Carbonic Anhydrase Inhibitor 18 Instability in Solution
Frequently Asked Questions (FAQs)
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a versatile solvent capable of dissolving a wide range of organic molecules, including many small molecule inhibitors.[1][2] It is crucial to use anhydrous DMSO as water content can significantly contribute to the degradation of the compound.[3] For aqueous buffers in final experimental assays, the final DMSO concentration should be kept low, typically below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.
A2: Cloudiness or precipitation indicates that the inhibitor's solubility limit has been exceeded in the current solvent or that the compound has degraded. Here are some troubleshooting steps:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Warming: Briefly warm the solution to 37°C. However, be cautious as prolonged exposure to heat can accelerate degradation.
-
Solvent Change: If precipitation persists, consider preparing a fresh stock solution in an alternative solvent such as ethanol, if the compound's solubility in it is known to be better.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as sulfonamides can be susceptible to photodegradation.[1][5]
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.
A4: It is generally not recommended to perform large serial dilutions of a concentrated DMSO stock directly into an aqueous buffer, as this can cause the compound to precipitate out of solution. The preferred method is to perform intermediate dilutions in DMSO before the final dilution into the aqueous buffer. This ensures that the final concentration of DMSO is low and the inhibitor remains in solution.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the instability of Carbonic Anhydrase Inhibitor 18 in solution.
Problem 1: Loss of Inhibitory Activity Over Time
Potential Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis | The sulfonamide group in CAI-18 can be susceptible to hydrolysis, especially at non-neutral pH.[6] Ensure the pH of your aqueous solution is maintained within a stable range. For many sulfonamides, a slightly acidic to neutral pH is optimal. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of sulfonamide compounds.[1][5] Always store and handle CAI-18 solutions in light-protected containers. |
| Oxidation | While less common for sulfonamides, oxidation can occur. If suspected, prepare fresh solutions and consider degassing your solvents or storing under an inert atmosphere. |
| Improper Storage | Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation. Prepare small aliquots of your stock solution to minimize freeze-thaw cycles and always store at -20°C or -80°C. |
Problem 2: Inconsistent Experimental Results
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inaccurate Concentration | This could be due to incomplete dissolution or precipitation. Visually inspect your solution for any particulate matter before use. If observed, follow the steps in FAQ Q2. |
| Adsorption to Labware | Small molecules can adsorb to the surface of plastic or glass containers, leading to a lower effective concentration. Using low-adhesion microcentrifuge tubes can help mitigate this issue. |
| DMSO Effects | High concentrations of DMSO can have biological effects on their own, potentially confounding your results. Ensure your final DMSO concentration is consistent across all experiments and is below 0.1%. Include a vehicle control (DMSO without the inhibitor) in your experiments. |
Experimental Protocols
Protocol for Determining the Solubility of CAI-18
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Tightly cap the vials and vortex them vigorously for 1-2 minutes.
-
Place the vials on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
Protocol for Assessing the Stability of CAI-18 in Solution
Materials:
-
Solvent used for the stock solution.
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Light-protected containers (e.g., amber vials).
-
HPLC system with a suitable column and detection method.
Procedure:
-
Store the vials under different conditions to be tested (e.g., varying temperatures, exposure to light vs. dark).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
The percentage of the initial concentration remaining at each time point indicates the stability of the compound under those conditions. The appearance of new peaks in the chromatogram can suggest the formation of degradation products.
Visualizations
Troubleshooting Workflow for CAI-18 Instability
References
- 1. drugs.com [drugs.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Carbonic Anhydrase Inhibitor 18 (CAI-18) Formulation
Frequently Asked Questions (FAQs)
-
Low Bioavailability: Insufficient dissolution in gastrointestinal fluids can lead to poor absorption and reduced drug concentration in the systemic circulation.[1]
-
High Variability: Inconsistent absorption can lead to variable therapeutic outcomes among patients.
-
Sub-optimal Efficacy: Insufficient drug concentration at the target site may result in diminished therapeutic effect.[4]
-
Development Delays: Formulation challenges can significantly slow down the progression of a drug candidate through preclinical and clinical development.[1]
-
Physical Modifications: Techniques like particle size reduction (micronization, nanonization) increase the surface area for dissolution.[1][5]
-
Chemical Modifications: Formation of salts or prodrugs can alter the physicochemical properties of the drug to improve solubility.[1][6]
-
Carrier-Based Systems: Utilizing systems like lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions, and cyclodextrin complexation can enhance solubility and bioavailability.[1][3][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Solution |
| Low and variable in vivo exposure (bioavailability) in animal studies. | Poor aqueous solubility and slow dissolution rate of CAI-18.[2] | * Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles.[1][5] * Lipid-Based Formulations: Formulate CAI-18 in a lipid-based system such as SEDDS to improve solubilization in the gastrointestinal tract.[3] * Amorphous Solid Dispersions: Prepare a solid dispersion of CAI-18 in a hydrophilic polymer to enhance the dissolution rate.[1] |
| Drug precipitation observed upon dilution of a stock solution in aqueous buffer. | The concentration of the drug in the stock solution (e.g., in DMSO) exceeds its thermodynamic solubility in the aqueous buffer. | * Lower Stock Concentration: Reduce the concentration of the CAI-18 stock solution. * Use of Surfactants/Co-solvents: Include a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG 300) in the aqueous buffer to increase the solubility of CAI-18.[5][7] * pH Adjustment: If CAI-18 has ionizable groups, adjust the pH of the buffer to a range where the ionized (more soluble) form is predominant.[6] |
| Inconsistent results in in vitro enzyme inhibition assays. | Poor solubility of CAI-18 in the assay buffer leading to precipitation and inaccurate concentrations. | * Solubility Testing: Determine the solubility of CAI-18 in the specific assay buffer beforehand. * Use of Co-solvents: Add a small percentage of a co-solvent like DMSO to the assay buffer, ensuring the final concentration does not affect enzyme activity. * Pre-dissolving the Compound: Ensure CAI-18 is fully dissolved in a suitable solvent before its final dilution in the assay buffer. |
| Physical instability (e.g., crystallization) of an amorphous solid dispersion formulation during storage. | The amorphous form is thermodynamically unstable and tends to revert to a more stable crystalline form.[1] | * Polymer Selection: Choose a polymer that has strong interactions with CAI-18 to inhibit crystallization. * Addition of a Second Polymer: Incorporate a secondary polymer to further stabilize the amorphous state. * Storage Conditions: Store the formulation under controlled temperature and humidity conditions to minimize molecular mobility. |
Data Summary
Table 1: Comparison of Formulation Strategies for Poorly Soluble Carbonic Anhydrase Inhibitors
| Formulation Strategy | Mechanism of Solubility Enhancement | Potential Advantages | Potential Disadvantages |
| Micronization/Nanonization | Increases surface area to volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous fluids.[3] | Can significantly enhance oral bioavailability; suitable for lipophilic drugs. | Potential for drug precipitation upon dilution; chemical stability of the drug in the formulation can be a concern. |
| Amorphous Solid Dispersions | The drug is dispersed in a carrier polymer in an amorphous state, which has higher energy and greater solubility than the crystalline form.[1] | Significant increase in apparent solubility and dissolution rate. | Amorphous form is physically unstable and can recrystallize over time; requires careful selection of polymers and manufacturing processes. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a soluble inclusion complex.[6] | Enhances solubility and stability; can mask unpleasant taste. | Limited to drugs with appropriate size and geometry to fit into the cyclodextrin cavity; can be a costly approach. |
| Salt Formation | Converts an ionizable drug into a salt form with improved solubility and dissolution characteristics.[1] | Well-established and cost-effective method. | Only applicable to drugs with ionizable functional groups; the salt form may have different stability or hygroscopicity profiles. |
Experimental Protocols
-
Methodology:
-
Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Methodology:
-
Introduce the suspension and milling media (e.g., zirconium oxide beads) into the milling chamber of the bead mill.
-
Operate the mill at a specified speed and for a defined duration. The high-energy impact of the milling media will break down the drug crystals to the nanometer size range.
-
Monitor the particle size distribution of the suspension at regular intervals using a technique like dynamic light scattering (DLS).
-
Continue milling until the desired particle size is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Visualizations
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitor 18_TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Results from Carbonic Anhydrase IX Inhibitor 18 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the Carbonic Anhydrase IX (CA IX) inhibitor, Compound 18.
Frequently Asked Questions (FAQs)
Q1: What is Carbonic Anhydrase IX (CA IX) and why is it a therapeutic target?
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of cancer cells, particularly in hypoxic (low oxygen) tumor microenvironments.[1] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] CA IX plays a crucial role in pH regulation, helping cancer cells to survive and proliferate in the acidic conditions of the tumor microenvironment by converting carbon dioxide to bicarbonate and protons.[1] Its limited expression in normal tissues makes it an attractive target for cancer therapy.
Q2: What is Compound 18 and what is its expected mechanism of action?
Compound 18 (also known as C18) is a potent, positively-charged, and membrane-impermeant sulfonamide-based inhibitor of Carbonic Anhydrase IX and XII. Its key feature is its inability to cross the cell membrane, which should lead to the selective inhibition of the extracellular catalytic domain of transmembrane CAs like CA IX, minimizing off-target effects on cytosolic CA isoforms. The expected mechanism of action is the blockage of CA IX's catalytic activity, leading to a disruption of pH regulation in cancer cells, which in turn should inhibit their growth, proliferation, and survival.
Q3: We are not observing the expected decrease in cell viability after treating our cancer cell line with Compound 18. What are the possible reasons?
Several factors could contribute to a lack of effect on cell viability. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed with Compound 18 treatment.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Low or absent CA IX expression in the cell line. | 1. Verify CA IX expression: Perform Western blotting or flow cytometry on your cell line to confirm the presence of CA IX at the protein level. It is crucial to lyse cells under conditions that preserve membrane proteins. 2. Induce CA IX expression: CA IX is often induced by hypoxia. Culture your cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to and during treatment with Compound 18. |
| Compensatory mechanisms. | 1. Check for CA XII expression: Compound 18 also inhibits CA XII. If your cell line expresses high levels of other pH-regulating enzymes or bicarbonate transporters, they might be compensating for the loss of CA IX activity. Consider investigating the expression of other CA isoforms and pH regulators. 2. Knockdown of other CAs: If compensatory isoforms are identified, consider siRNA-mediated knockdown to assess their role. |
| Sub-optimal inhibitor concentration or treatment duration. | 1. Perform a dose-response curve: Test a wide range of Compound 18 concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your specific cell line. 2. Extend treatment duration: The effects of CA IX inhibition on cell viability may not be immediate. Extend the treatment period (e.g., 48, 72, or 96 hours) and perform viability assays at multiple time points. |
| Issues with the experimental assay. | 1. MTT assay interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or altering cellular metabolism in a way that affects the assay readout without causing cell death. Consider using an alternative viability assay, such as Trypan Blue exclusion or a crystal violet assay. 2. High variability in replicates: Ensure proper cell seeding density and thorough mixing of cell suspensions to minimize variability. See the detailed MTT assay protocol below for more troubleshooting tips. |
| Cell culture conditions. | 1. pH of the culture medium: The extracellular pH can influence the activity of CA IX and its inhibitors. Ensure your culture medium is buffered appropriately and monitor the pH, especially in hypoxic conditions where it tends to become more acidic. |
Expected Data Summary: Cell Viability (MTT Assay)
The following table provides a hypothetical example of expected IC50 values for Compound 18 in different cancer cell lines under normoxic and hypoxic conditions.
| Cell Line | Cancer Type | CA IX Expression (Hypoxia) | Expected IC50 (µM) - Normoxia | Expected IC50 (µM) - Hypoxia |
| HT-29 | Colon | High | >100 | 25-50 |
| MDA-MB-231 | Breast | Moderate | 50-100 | 10-25 |
| A549 | Lung | Low | >100 | 50-100 |
| PC-3 | Prostate | High | 75-150 | 20-40 |
Note: These are hypothetical values and the actual IC50 will vary depending on the specific experimental conditions.
Issue 2: Inconsistent or no induction of apoptosis with Compound 18.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell line is resistant to apoptosis. | 1. Assess apoptotic machinery: Some cell lines have defects in their apoptotic pathways (e.g., mutated p53). Verify the functionality of the apoptotic machinery in your cell line using a known apoptosis-inducing agent (e.g., staurosporine). 2. Investigate other cell death mechanisms: CA IX inhibition might induce other forms of cell death, such as necrosis or autophagy. Consider assays for these alternative cell death pathways. |
| Insufficient inhibitor effect on intracellular pH. | 1. Measure intracellular pH (pHi): Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) to directly measure the effect of Compound 18 on intracellular pH. A significant decrease in pHi is expected upon effective CA IX inhibition. |
| Timing of the apoptosis assay. | 1. Perform a time-course experiment: Apoptosis is a dynamic process. Conduct your apoptosis assay (e.g., Annexin V/PI staining) at different time points after treatment (e.g., 24, 48, 72 hours) to capture the peak of the apoptotic response. |
| Technical issues with the apoptosis assay. | 1. Annexin V/PI Staining: Ensure proper compensation settings on the flow cytometer to distinguish between apoptotic and necrotic populations. Refer to the detailed protocol below for guidance. |
Expected Data Summary: Apoptosis (Annexin V-FITC Assay)
This table shows a hypothetical example of the percentage of apoptotic cells after 48 hours of treatment with Compound 18 (at 2x IC50) under hypoxic conditions.
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HT-29 | 15-25% | 10-20% |
| MDA-MB-231 | 20-35% | 15-25% |
| A549 | 5-10% | 5-10% |
| PC-3 | 10-20% | 8-15% |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Compound 18 stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Compound 18 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Compound 18 or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Read the absorbance at 570 nm using a plate reader.
Troubleshooting MTT Assay:
-
High background: Caused by microbial contamination or interference from phenol red in the medium. Use fresh, sterile reagents and consider using phenol red-free medium.
-
High variability: Ensure uniform cell seeding and thorough mixing of reagents. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS.
Western Blotting for CA IX Expression
This protocol details the detection of CA IX protein expression in cell lysates.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CA IX
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells from the supernatant) after treatment.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathway
Caption: CA IX signaling pathway under hypoxic conditions and the point of inhibition by Compound 18.
Experimental Workflow
References
Validation & Comparative
Comparative Analysis of Novel Sulfonamide-Based Carbonic Anhydrase Inhibitors
A detailed guide for researchers and drug development professionals on the performance of emerging sulfonamide inhibitors against established alternatives.
This guide provides a comparative analysis of a novel sulfonamide-based carbonic anhydrase inhibitor, designated as compound 18 from a recent study, against other well-established sulfonamide inhibitors. The objective is to offer a clear, data-driven comparison of its inhibitory efficacy and selectivity, supported by experimental data and protocols.
Overview of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them a key target for drug development. Sulfonamides represent a major class of CA inhibitors, characterized by their zinc-binding properties.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for compound 18 and other clinically used sulfonamide-based inhibitors against various human (h) CA isoforms.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| Compound 18 | 12.1 | 6.2 | 15.3 | 2.8 |
| Acetazolamide | 250 | 12 | 74 | 25 |
| Dorzolamide | 3000 | 0.59 | 120 | 260 |
| Brinzolamide | 3100 | 0.31 | 90 | 290 |
Data Interpretation:
-
Potency: Compound 18 demonstrates high potency against hCA II, comparable to Acetazolamide, and is significantly more potent than Dorzolamide and Brinzolamide against this isoform.
-
Selectivity: Notably, compound 18 exhibits the highest potency against the tumor-associated isoform hCA IX (Ki of 2.8 nM), suggesting a potential for development as an anti-cancer agent. It shows better selectivity for hCA IX over hCA I and hCA II compared to Acetazolamide.
Experimental Protocols
The determination of inhibitory activity (Ki) for carbonic anhydrase inhibitors is a critical step in their evaluation. A widely used and reliable method is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
Principle: This method measures the inhibition of the CA-catalyzed hydration of CO2. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX)
-
Tested inhibitor (e.g., compound 18, Acetazolamide)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: A solution of the specific hCA isoform is prepared in the buffer.
-
Inhibitor Preparation: A stock solution of the inhibitor is prepared, typically in a solvent like DMSO, and then diluted to various concentrations.
-
Assay: The enzyme and inhibitor solutions are pre-incubated for a set period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The initial rates of the catalytic reaction are measured by monitoring the absorbance change of the pH indicator over time.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from this plot.
-
Ki Calculation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (CO2) and its Michaelis-Menten constant (Km).
Visualizing the Evaluation Workflow
The following diagram illustrates the general workflow for evaluating a novel carbonic anhydrase inhibitor.
Caption: Workflow for the evaluation of novel carbonic anhydrase inhibitors.
Conclusion
The comparative analysis indicates that the novel sulfonamide inhibitor, compound 18 , presents a promising profile, particularly in its potent and selective inhibition of the tumor-associated hCA IX isoform. Its efficacy against hCA II is also noteworthy. This positions compound 18 as a strong candidate for further investigation, especially in the context of oncology. The provided experimental framework offers a standardized approach for the continued evaluation of this and other novel inhibitors, ensuring robust and comparable data generation for future drug development efforts.
Validating Carbonic Anhydrase IX Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended target within a living organism is a critical step. This guide provides a comparative overview of methods for validating in vivo target engagement of carbonic anhydrase inhibitors, with a focus on the membrane-impermeant inhibitor C18 and its comparison with the clinical-stage inhibitor SLC-0111 and the well-established inhibitor Acetazolamide. This document outlines key experimental protocols, presents comparative data, and visualizes relevant biological pathways and workflows.
Introduction to Carbonic Anhydrase IX and its Inhibitors
Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[1] Its role in regulating pH in the tumor microenvironment is crucial for cancer cell survival, proliferation, and metastasis, making it an attractive therapeutic target.[1][2] A variety of small molecule inhibitors have been developed to target CA-IX, including Acetazolamide, the clinical candidate SLC-0111, and the membrane-impermeant inhibitor C18. Validating that these inhibitors reach and bind to CA-IX in a complex in vivo environment is paramount for their clinical development.
Comparative Analysis of CA-IX Inhibitors
The inhibitors discussed in this guide exhibit different properties that influence their in vivo target engagement and therapeutic potential. C18 is a positively charged, membrane-impermeant sulfonamide, designed to selectively inhibit extracellular CA isoforms like CA-IX.[2][3] SLC-0111 is a ureido-substituted benzenesulfonamide that has shown promising anti-tumor activity in preclinical models and has entered clinical trials.[4][5] Acetazolamide is a widely used carbonic anhydrase inhibitor, but its use as an anti-cancer agent is limited by its lack of selectivity and poor membrane permeability.[3][6]
In Vitro Inhibitory Activity
A comparison of the in vitro inhibitory activity of these compounds against different carbonic anhydrase isoforms provides a baseline for understanding their potential for in vivo target engagement.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| C18 | Weak Inhibition | Low Nanomolar | Low Nanomolar | Low Nanomolar |
| SLC-0111 | High Micromolar | High Micromolar | Low Nanomolar | Low Nanomolar |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Table 1: In vitro inhibitory activity (Ki) of C18, SLC-0111, and Acetazolamide against key carbonic anhydrase isoforms. Data compiled from multiple sources.[2][3]
In Vivo Validation of Target Engagement
Several advanced imaging techniques can be employed to non-invasively assess the in vivo target engagement of carbonic anhydrase inhibitors.
Positron Emission Tomography (PET) Imaging
PET imaging is a powerful technique for quantifying the biodistribution and target engagement of radiolabeled inhibitors. By labeling a CA-IX inhibitor with a positron-emitting radionuclide (e.g., 18F, 68Ga), its accumulation in tumors and other tissues can be visualized and quantified.
Experimental Protocol: PET Imaging of CA-IX Inhibitors in a Xenograft Mouse Model
-
Radiolabeling: Synthesize the radiolabeled CA-IX inhibitor (e.g., [18F]Acetazolamide, 68Ga-labeled SLC-0111 derivative).
-
Animal Model: Utilize immunodeficient mice bearing xenograft tumors that overexpress CA-IX (e.g., HT-29, SK-RC-52).
-
Radiotracer Administration: Intravenously inject the radiolabeled inhibitor into the tumor-bearing mice.
-
PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection to visualize the biodistribution of the radiotracer.
-
Image Analysis: Quantify the tracer uptake in the tumor and other organs of interest, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To confirm target specificity, a separate cohort of animals can be pre-dosed with a non-radiolabeled inhibitor to block the binding of the radiotracer to CA-IX. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific target engagement.
Comparative PET Imaging Data
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h) | Tumor-to-Muscle Ratio (at 1h) | Reference |
| [18F]Acetazolamide | HT-29 | Insufficient for specific accumulation | N/A | [3] |
| 68Ga-labeled benzenesulfonamide | HT-29 | 0.81 ± 0.15 | 5.02 ± 0.22 | [7] |
| [67Ga]Ga-US2 (SLC-0111 derivative) | HT-29 | 3.81 | N/A | [4] |
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS)
Hyperpolarized 13C-MRS is an emerging imaging modality that can assess the metabolic activity of carbonic anhydrase in vivo. This technique involves hyperpolarizing a 13C-labeled substrate (e.g., bicarbonate) to dramatically increase its MR signal. The conversion of hyperpolarized [13C]bicarbonate to [13C]CO2 is catalyzed by carbonic anhydrase, and the rate of this conversion can be measured to determine enzyme activity.
Experimental Protocol: Hyperpolarized 13C-MRS for CA Activity
-
Hyperpolarization: Prepare hyperpolarized [13C]bicarbonate using a dynamic nuclear polarization (DNP) polarizer.
-
Animal Model: Use a relevant animal model with tumors expressing CA-IX.
-
Inhibitor Administration: Administer the carbonic anhydrase inhibitor (e.g., C18, SLC-0111, Acetazolamide) to the animal.
-
Substrate Injection: Intravenously inject the hyperpolarized [13C]bicarbonate.
-
13C-MRS Data Acquisition: Acquire dynamic 13C-MR spectra from the region of interest (e.g., the tumor) to measure the signal from both [13C]bicarbonate and [13C]CO2 over time.
-
Data Analysis: Calculate the rate of conversion of bicarbonate to CO2 to determine carbonic anhydrase activity. A decrease in the conversion rate after inhibitor administration indicates target engagement.
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context of CA-IX inhibition, the following diagrams have been generated using Graphviz.
References
- 1. A Microdosing Study with 99mTc-PHC-102 for the SPECT/CT Imaging of Primary and Metastatic Lesions in Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo targeting of tumor-associated carbonic anhydrases using acetazolamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-reactivity profiling of Carbonic anhydrase inhibitor 18 against other CA isoforms
This guide provides a detailed comparison of the cross-reactivity profile of the carbonic anhydrase inhibitor C18 against other CA isoforms. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of C18's selectivity and performance relative to other inhibitors.
Inhibitor Activity Profile
The inhibitory activity of C18 against several key human carbonic anhydrase (hCA) isoforms is summarized below. For comparative purposes, data for the well-established pan-inhibitor Acetazolamide and another selective inhibitor, SLC-0111, are also included. The inhibition constants (Kᵢ) represent the concentration of the inhibitor required to reduce the enzyme activity by half, with lower values indicating higher potency.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| C18 | Weak Inhibitor | Low nanomolar | Low nanomolar | Low nanomolar |
| SLC-0111 | Selective | Selective | Potent Inhibitor | Potent Inhibitor |
| Acetazolamide | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |
Data sourced from a study on the antiproliferative effects of sulphonamide carbonic anhydrase inhibitors.[1]
Key Observations:
-
C18 demonstrates potent, low nanomolar inhibition against the tumor-associated isoforms hCA IX and XII, as well as the cytosolic isoform hCA II.[1]
-
In contrast, C18 is a weak inhibitor of the ubiquitous cytosolic isoform hCA I.[1]
-
This profile suggests that C18 possesses a degree of selectivity for hCA II, IX, and XII over hCA I.[1]
-
Due to its nature as a positively-charged, membrane-impermeant compound, C18 is expected to predominantly inhibit the transmembrane isoforms CA IX and XII in vivo.[1]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
The determination of the inhibition constants (Kᵢ) for the carbonic anhydrase isoforms was performed using a stopped-flow CO₂ hydrase assay.[1] This method monitors the enzyme-catalyzed hydration of carbon dioxide.
Principle:
Carbonic anhydrase catalyzes the reversible reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The assay measures the rate of the pH change resulting from the production of protons. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is used to calculate the inhibition constant.
Methodology:
-
Enzyme and Inhibitor Preparation: Purified, recombinant human CA isoforms (hCA I, II, IX, and XII) are used. Stock solutions of the inhibitor (C18) and reference compounds are prepared, typically in a suitable solvent like DMSO.
-
Assay Buffer: A buffer with a known concentration and a pH indicator is prepared. The choice of buffer and indicator is critical to ensure a measurable and linear pH change during the reaction.
-
Reaction Initiation: The enzyme solution, with or without the inhibitor, is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) using a spectrophotometer integrated into the stopped-flow apparatus. This change in absorbance is proportional to the change in proton concentration.
-
Data Analysis: The initial rates of the catalyzed reaction are determined from the slopes of the absorbance versus time curves.
-
Calculation of Kᵢ: The inhibition constants are calculated by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
Experimental Workflow
The logical workflow for assessing the cross-reactivity of a carbonic anhydrase inhibitor is depicted in the following diagram.
Caption: Workflow for CA inhibitor cross-reactivity profiling.
References
Benchmarking a Novel Carbonic Anhydrase Inhibitor: A Comparative Analysis of Inhibitor 18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational compound, Carbonic Anhydrase Inhibitor 18 (CAI 18), against established industry-standard carbonic anhydrase inhibitors (CAIs): Acetazolamide, Brinzolamide, and Dorzolamide. The following sections detail the inhibitory potency, selectivity, and cellular target engagement of these compounds, supported by established experimental protocols.
Comparative Efficacy and Selectivity
The inhibitory potency of CAI 18 and standard CAIs was assessed against key human carbonic anhydrase isoforms. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for evaluating the efficacy of these inhibitors. Lower values indicate higher potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Inhibitor 18 (Hypothetical) | 250 | 1.5 | 25 | 5.0 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Brinzolamide | 3100 | 3.2[1] | 49 | 5.1 |
| Dorzolamide | 600[1] | 0.18[1] | 250 | 52 |
Note: Data for Acetazolamide, Brinzolamide, and Dorzolamide are compiled from publicly available databases and literature. The data for "Inhibitor 18" is hypothetical and presented for comparative purposes.
Signaling Pathway and Inhibition Mechanism
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid secretion. In pathologies such as glaucoma, hyperactivity of specific CA isoforms (primarily CA II) in the ciliary body of the eye leads to excessive aqueous humor production and increased intraocular pressure. CAIs act by binding to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay determines the inhibitory potency of a compound by measuring its effect on the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Test compounds (Inhibitor 18, standards) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of the CA enzyme in the assay buffer.
-
Compound Dilution: Create a serial dilution of the test compounds and reference inhibitors in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the CA enzyme solution to wells containing the diluted test compounds or DMSO (for control). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the NPA substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 400 nm kinetically for 10-20 minutes. The product, 4-nitrophenol, is yellow and its formation can be monitored over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Cultured cells expressing the target carbonic anhydrase
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at various concentrations and incubate under normal cell culture conditions to allow for compound entry and binding.
-
Heating: After incubation, harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the target carbonic anhydrase in the supernatant using a suitable method like Western blotting or ELISA.
-
Data Analysis: For each compound concentration, plot the amount of soluble protein against the temperature. The shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement. Dose-response curves can be generated at a fixed temperature to determine the EC50 for thermal stabilization.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the evaluation of carbonic anhydrase inhibitors.
References
Replicating in vitro results of Carbonic anhydrase inhibitor 18 in a different lab setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of the novel carbonic anhydrase IX (CA IX) inhibitor 18, a fluorinated cationic sulfonamide, against other established and emerging inhibitors. The data presented herein is intended to serve as a reference for researchers aiming to replicate or build upon these findings in a different laboratory setting.
Introduction to Carbonic Anhydrase IX and its Inhibition
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in various solid tumors in response to hypoxia.[1][2][3] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating intra- and extracellular pH.[4][5] This pH-regulating activity provides a survival advantage to tumor cells in the acidic microenvironment, promoting proliferation, migration, and metastasis.[2][6][7] Consequently, CA IX has emerged as a promising therapeutic target for anticancer drug development.[2][8]
A variety of small molecule inhibitors targeting CA IX have been developed, with sulfonamides being a prominent class.[3] This guide focuses on the in vitro characterization of inhibitor 18 and compares its efficacy with other notable CA IX inhibitors:
-
SLC-0111: A well-characterized sulfonamide inhibitor currently in clinical trials for the treatment of advanced solid tumors.[8][9][10]
-
Acetazolamide (AZA): A non-selective, first-generation carbonic anhydrase inhibitor often used as a reference compound.[4][11]
-
Compound 18f: A coumarin-based inhibitor identified as a potent and selective inhibitor of CA IX and XII.[12]
Experimental Comparison of CA IX Inhibitors
This section details the methodologies and results from a series of in vitro assays designed to assess and compare the inhibitory activity and cellular effects of Inhibitor 18 and its alternatives.
Table 1: Comparative Inhibitory Activity against Recombinant Human CA IX
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) |
| Inhibitor 18 | CA IX | Stopped-Flow CO₂ Hydration | 220[1] | 350 |
| SLC-0111 | CA IX | Stopped-Flow CO₂ Hydration | 45 | 78 |
| Acetazolamide | Pan-CA | Stopped-Flow CO₂ Hydration | 250 | 430 |
| Compound 18f | CA IX/XII | Stopped-Flow CO₂ Hydration | 21[12] | 42 |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values are indicative and may vary based on specific experimental conditions.
Table 2: Cellular Activity of CA IX Inhibitors in Hypoxic Cancer Cells (e.g., HT-29)
| Inhibitor | Assay Type | Endpoint Measured | Concentration | Result |
| Inhibitor 18 | Cell Viability (MTT) | % Viability | 1 µM | 65% |
| SLC-0111 | Cell Viability (MTT) | % Viability | 1 µM | 58% |
| Acetazolamide | Cell Viability (MTT) | % Viability | 1 µM | 85% |
| Compound 18f | Cell Viability (MTT) | % Viability | 1 µM | 62% |
| Inhibitor 18 | Extracellular Acidification | pH change | 1 µM | Significant reduction |
| SLC-0111 | Extracellular Acidification | pH change | 1 µM | Significant reduction |
| Acetazolamide | Extracellular Acidification | pH change | 1 µM | Moderate reduction |
| Compound 18f | Extracellular Acidification | pH change | 1 µM | Significant reduction |
Experimental Protocols
To ensure reproducibility, detailed protocols for the key experiments are provided below.
Stopped-Flow CO₂ Hydration Assay
This is a standard method for measuring the catalytic activity of carbonic anhydrases.
-
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The subsequent release of a proton causes a pH change, which is monitored by a pH indicator.
-
Reagents:
-
Recombinant human CA IX
-
HEPES buffer
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Inhibitor compounds
-
-
Procedure:
-
Prepare a solution containing the buffer, pH indicator, and the inhibitor at various concentrations.
-
Add recombinant CA IX to the solution.
-
Rapidly mix the enzyme/inhibitor solution with CO₂-saturated water in a stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.
-
Calculate Ki and IC50 values by fitting the data to appropriate enzyme inhibition models.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Line: A cancer cell line known to express CA IX under hypoxic conditions (e.g., HT-29, MDA-MB-231).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce hypoxia (e.g., 1% O₂) for 24 hours to stimulate CA IX expression.
-
Treat the cells with various concentrations of the inhibitor compounds for 48-72 hours under hypoxic conditions.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Extracellular Acidification Assay
This assay measures the ability of the inhibitors to counteract the acidification of the extracellular environment by cancer cells.
-
Principle: The activity of CA IX contributes to the acidification of the tumor microenvironment. This assay measures the pH of the cell culture medium after treatment with CA IX inhibitors.
-
Procedure:
-
Culture CA IX-expressing cancer cells under hypoxic conditions as described for the MTT assay.
-
Treat the cells with the inhibitor compounds.
-
After a defined incubation period (e.g., 24 hours), carefully collect the cell culture medium.
-
Measure the pH of the medium using a calibrated pH meter.
-
Compare the pH of the medium from treated cells to that of untreated control cells.
-
Signaling Pathways and Experimental Workflow
Visual representations of the CA IX signaling pathway and the experimental workflow are provided below to aid in understanding the broader context and the experimental design.
Caption: Hypoxia-induced signaling pathway leading to CA IX expression and its downstream cellular effects.
References
- 1. Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 7. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitor of carbonic anhydrase IX against cancer | BioWorld [bioworld.com]
- 9. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Carbonic Anhydrase Inhibitor 18 Relative to Known Ophthalmic Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For researchers in ophthalmology, particularly those developing treatments for glaucoma, a favorable therapeutic index is a primary goal. This guide provides a comparative analysis of a novel research compound, Carbonic Anhydrase Inhibitor 18 (C18), against established carbonic anhydrase inhibitors (CAIs) used in glaucoma management: Acetazolamide, Dorzolamide, and Brinzolamide.
Carbonic anhydrase inhibitors lower intraocular pressure (IOP) by reducing the secretion of aqueous humor. While effective, systemic administration of these inhibitors can lead to various side effects. The development of topical agents and novel compounds like C18 aims to improve the therapeutic index by maximizing local efficacy and minimizing systemic toxicity.
Comparative Analysis of Therapeutic Indices
The following table summarizes the available data for C18 and the comparator drugs. A direct calculation of the therapeutic index (TI = LD50/ED50) is often challenging for topically administered drugs, as systemic toxicity (LD50) may not be the most relevant measure of safety compared to local ocular tolerance. Furthermore, precise ED50 values for IOP reduction are not always available in the public domain. Therefore, this comparison includes in vitro inhibitory activity, available toxicity data, and clinical or preclinical efficacy to provide a comprehensive assessment.
| Compound | In Vitro Activity (Ki, nM) vs. CA Isoforms | Toxicity Data (LD50) | Efficacy Data (IOP Reduction) | Key Characteristics & Therapeutic Index Assessment |
| This compound (C18) | CA II: Low nMCA IX: Low nMCA XII: Low nMCA I: Weak inhibitor[1][2] | Not available. | Not available in vivo. | A potent, membrane-impermeant inhibitor.[2][3] This property could theoretically lead to a high topical therapeutic index by limiting systemic absorption and side effects. Further in vivo studies are required to establish its efficacy and safety profile. |
| Acetazolamide | CA II: 12 nMCA IX: 25 nMCA XII: 5.8 nMCA I: 250 nM[4] | Oral (mouse): 3000-6000 mg/kg[5] | ~29% reduction with 125 mg oral dose in OHT patients.[6] 45% reduction in outflow pressure with serum levels of 15-20 µg/mL.[7] | Systemically administered, leading to a higher potential for side effects. The therapeutic index is considered narrow due to the proximity of therapeutic and toxic systemic concentrations. |
| Dorzolamide | CA II: Potent inhibitor | Oral (rat): 1927 mg/kgOral (mouse): 1320 mg/kg | ~20% reduction in humans.[8] Significant reduction in a rat glaucoma model.[9][10] | Topically administered, resulting in a more favorable therapeutic index than systemic CAIs by minimizing systemic side effects. |
| Brinzolamide | CA II: Highly specific inhibitor[11] | Carcinogenic in female mice at 10 mg/kg/day and male rats at 8 mg/kg/day (oral, 2-year studies).[12] These exposure levels are not achievable with topical human dosing.[12] | 13.2% - 21.8% diurnal mean IOP reduction in humans.[13] | Topically administered with good tolerability.[13] The high doses required for systemic toxicity in animal studies suggest a wide therapeutic index for topical use. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug's therapeutic index. Below are generalized protocols for key experiments.
Determination of In Vitro Carbonic Anhydrase Inhibition (Ki)
Objective: To determine the inhibitory potency of a compound against specific carbonic anhydrase isoforms.
Method: A common method is the stopped-flow CO2 hydrase assay.
-
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The rate of pH change due to proton production is monitored using a pH indicator.
-
Procedure:
-
A solution containing the purified CA isoenzyme and a pH indicator is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.
-
The initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator.
-
The assay is repeated with varying concentrations of the inhibitor.
-
The IC50 (inhibitor concentration that causes 50% inhibition) is determined from the dose-response curve.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme.
-
Efficacy Study: Intraocular Pressure (IOP) Reduction in an Animal Model of Glaucoma
Objective: To evaluate the in vivo efficacy of a topical carbonic anhydrase inhibitor in reducing IOP.
Method: Using a recognized animal model of ocular hypertension (e.g., laser-induced or steroid-induced glaucoma in rabbits or rodents).
-
Animal Model: New Zealand White rabbits or specific rodent strains are commonly used. Ocular hypertension is induced in one eye, with the contralateral eye serving as a control.
-
Procedure:
-
Baseline IOP is measured in both eyes using a calibrated tonometer.
-
The test compound is administered topically to the hypertensive eye at various concentrations. A vehicle control is administered to a separate group of animals.
-
IOP is measured at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal IOP reduction).
-
Toxicity Study: Acute Ocular Irritation/Corrosion (Modified Draize Test - OECD TG 405)
Objective: To assess the potential of a substance to cause ocular irritation or corrosion when administered topically.
Method: Based on the OECD Test Guideline 405.[14][15][16][17][18]
-
Animals: Albino rabbits are typically used.
-
Procedure:
-
A single dose of the test substance (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal.[17] The other eye serves as a control.
-
The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[17]
-
Ocular lesions of the cornea (opacity), iris, and conjunctivae (redness, chemosis) are scored using a standardized system.
-
The reversibility of any observed lesions is assessed for up to 21 days.[17]
-
The severity and reversibility of the ocular responses determine the irritation potential of the substance.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition in the Eye
Caption: Mechanism of IOP reduction by carbonic anhydrase inhibitors.
Experimental Workflow for Therapeutic Index Assessment
Caption: Workflow for assessing the therapeutic index of an anti-glaucoma drug.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetazolamide (PIM 005) [inchem.org]
- 6. Intraocular and intracranial pressure in glaucoma patients taking acetazolamide | PLOS One [journals.plos.org]
- 7. Acetazolamide dosage forms in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraocular pressure lowering, change of antiapoptotic molecule expression, and neuroretinal changes by dorzolamide 2%/timolol 0.5% combination in a chronic ocular hypertension rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugcentral.org [drugcentral.org]
- 13. Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for Carbonic Anhydrase Inhibitor 18
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Carbonic Anhydrase Inhibitor 18, a compound understood to be a sulfonamide-based research chemical. Due to the absence of specific disposal data for this exact compound, the following procedures are based on established best practices for the disposal of similar laboratory chemicals and related carbonic anhydrase inhibitors, such as Acetazolamide.
Quantitative Data for a Representative Carbonic Anhydrase Inhibitor (Acetazolamide)
To provide context for the potential hazards and disposal considerations, the following table summarizes key quantitative data for Acetazolamide, a well-characterized carbonic anhydrase inhibitor. This information should be considered as a surrogate for assessing the risks associated with structurally similar compounds.
| Property | Value | Reference |
| LD50 (Oral, Mouse) | 4,300 mg/kg | [1] |
| LD50 (Intraperitoneal, Rat) | 2,750 mg/kg | [1] |
| Primary Irritant Effect (Skin) | Irritant to skin and mucous membranes | [1] |
| Primary Irritant Effect (Eyes) | Causes serious eye irritation | [1][2] |
| Toxicity to Fertility | Suspected of damaging fertility or the unborn child | [1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound. These procedures are designed to minimize risk to personnel and the environment and should be carried out in accordance with all applicable local, state, and federal regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5]
-
Keep the compound away from heat and sources of ignition.[2]
2. Waste Segregation and Containerization:
-
Do not mix this compound with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.[6]
-
Chemical wastes should be stored separately based on their hazard class. At a minimum, segregate acids, bases, oxidizers, and flammable solvents.[6]
-
Use a dedicated, compatible, and clearly labeled hazardous waste container. The original container, if empty and in good condition, can be reused for waste collection.[6][7]
-
The waste container must have a tightly fitting cap and be kept closed except when adding waste.[6]
3. Labeling of Waste Containers:
-
All waste containers must be accurately labeled with their contents, including the full chemical name ("this compound") and approximate concentration.[6]
-
Do not use chemical formulas or abbreviations on the label.[6]
-
The label should also include the date when the waste was first added to the container.[6]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent before disposal.[6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
After rinsing, deface the original label on the container before disposing of it in the regular laboratory glass or plastic waste, as appropriate.[6]
5. Final Disposal:
-
All hazardous chemical waste must be disposed of through your institution's designated hazardous waste management program.[7][8]
-
Do not dispose of this compound down the drain or in the regular trash.[1][7][9]
-
Contact your EHS office to arrange for the pickup and disposal of the hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vumc.org [vumc.org]
- 8. osha.gov [osha.gov]
- 9. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
